2-(4-Aminophenyl)-1H-benzimidazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOTXWPFVZQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064755 | |
| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-86-5 | |
| Record name | 2-(4-Aminophenyl)-5-aminobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7621-86-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408148 | |
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| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
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| Record name | 2-(4-aminophenyl)-1H-benzimidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.671 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS Number: 7621-86-5), a versatile aromatic diamine. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in advanced materials science, particularly in the development of high-performance polymers for lithium-ion battery separators. Additionally, it discusses the potential, though less documented, role of its core benzimidazole structure in medicinal chemistry and drug discovery. This guide is intended to be a comprehensive resource for researchers and professionals working with this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-Amino-2-(4-aminophenyl)benzimidazole, is a stable, solid organic compound.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, rendering it a valuable monomer for polymerization reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7621-86-5 | [2] |
| Molecular Formula | C₁₃H₁₂N₄ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Melting Point | 234.0 to 238.0 °C | [3] |
| Boiling Point | 355.66 °C (rough estimate) | [3] |
| Appearance | Light beige to light brown powder | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | 11.15 ± 0.10 (Predicted) | [3] |
| UV max | 335 nm (in Ethanol) | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-(4-AMINOPHENYL)-5-AMINOBENZIMIDAZOLE; 5-Amino-2-(4-aminophenyl)benzimidazole; APBIA | [3][8] |
| InChI | InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | [1] |
| InChI Key | XAFOTXWPFVZQAZ-UHFFFAOYSA-N | [1] |
| SMILES | Nc1ccc(cc1)c2[nH]c3ccc(N)cc3n2 | [9] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are commonly reported for the preparation of this compound.
Method 1: Reduction of a Dinitro Precursor
This method involves the synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole followed by a reduction step.
-
Step 1: Synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole: A detailed procedure for a similar compound involves the reaction of 4-nitro-1,2-phenylenediamine with 4-nitrobenzoyl chloride in the presence of methanesulfonic acid and phosphorus pentoxide.[6] The mixture is heated, and the product is precipitated by pouring the reaction mixture into water.[6]
-
Step 2: Reduction to this compound: The dinitro compound is reduced to the corresponding diamine. A reported method for a similar reduction uses palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate in refluxing ethanol.[10] Another approach involves using sodium sulfide in an acidic aqueous solution at elevated temperatures.[3]
Method 2: Direct Condensation
This approach involves the direct condensation of an o-phenylenediamine derivative with p-aminobenzoic acid.
-
Reaction: o-Phenylenediamine and 4-aminobenzoic acid are reacted in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or o-phosphoric acid.[1]
-
Procedure: A typical procedure involves heating a mixture of the reactants and the acid catalyst (e.g., o-phosphoric acid at 200 °C for several hours).[1] The reaction mixture is then cooled and poured into water to precipitate the product, which is subsequently neutralized, filtered, and purified, often by recrystallization from ethanol.[1] Microwave-assisted synthesis using PPA has been reported to significantly reduce reaction times and improve yields.[1]
Caption: Direct condensation synthesis workflow.
Characterization
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals for the aromatic protons, the amine protons, and the N-H proton of the imidazole ring.
-
¹³C NMR will show distinct signals for the carbon atoms in the benzimidazole core and the aminophenyl substituent.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic rings, and C=N stretching of the imidazole ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Materials Science
The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides.[2][6] The rigid benzimidazole unit and the presence of two reactive amine groups make it an excellent building block for creating polymers with enhanced thermal and mechanical properties.[2]
Polyimide Synthesis for Lithium-Ion Battery Separators
Polyimides derived from this diamine are being investigated for use as separators in lithium-ion batteries due to their high thermal stability, which is a critical safety feature.[11]
Experimental Protocol: Synthesis of a Poly(benzimidazole-imide) (Representative)
This protocol is adapted from procedures for similar benzimidazole-containing diamines.
-
Poly(amic acid) Formation: In a dry nitrogen atmosphere, this compound is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-oxydiphthalic anhydride - ODPA) is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form the poly(amic acid) precursor.
-
Membrane Casting: The viscous poly(amic acid) solution is cast onto a glass substrate to a uniform thickness.
-
Thermal Imidization: The cast film is subjected to a staged thermal curing process under a nitrogen atmosphere. A typical cycle might involve heating at 100°C, 200°C, and finally 300-350°C, holding at each temperature for a defined period to facilitate the cyclization of the amic acid to the imide and to remove the solvent and water by-product. This process results in a robust polyimide film.
Caption: Poly(benzimidazole-imide) synthesis workflow.
Relevance in Medicinal Chemistry
The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of benzimidazole have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Potential as a Kinase Inhibitor Precursor
Many benzimidazole-containing molecules act as kinase inhibitors by competing with ATP for the binding site on the enzyme.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] While there is no specific published data on the kinase inhibitory activity of this compound itself, its structure serves as a valuable starting point for the synthesis of more complex derivatives with potential kinase inhibitory properties.[2][8] The two amino groups provide reactive handles for further chemical modifications to enhance potency and selectivity against specific kinase targets.[2]
Caption: General mechanism of kinase inhibition.
Safety and Handling
This compound is reported to have low toxicity by ingestion.[6] However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[3] It is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]
Conclusion
This compound is a valuable chemical intermediate with well-established applications in materials science and potential for further exploration in medicinal chemistry. Its role as a monomer for high-performance polyimides, particularly for enhancing the safety and performance of lithium-ion batteries, is a significant area of current research and development. While its direct biological activity is not extensively documented, its benzimidazole core structure suggests that its derivatives could be promising candidates for drug discovery efforts, especially in the field of oncology. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in their work with this versatile compound.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. 2-(4-Aminophenyl)-1H-benzo[d]imidazol-5-amine | CymitQuimica [cymitquimica.com]
- 6. Studies on the Application of Polyimidobenzimidazole Based Nanofiber Material as the Separation Membrane of Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Scalable Preparation of Polyimide Sandwiched Separator for Durable High-Rate Lithium-Metal Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 7621-86-5 [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of APBIA
For Researchers, Scientists, and Drug Development Professionals
Abstract
APBIA, chemically known as 5-Amino-2-(4-aminophenyl)-benzimidazole, is a heterocyclic aromatic compound belonging to the benzimidazole class. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities. Drawing from available data on APBIA and related benzimidazole derivatives, this guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, potential signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Physicochemical Properties
APBIA is a solid, off-white to light brown powder with a defined molecular structure that dictates its physical and chemical behavior.[1][2] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of APBIA
| Property | Value | Reference |
| Chemical Name | 5-Amino-2-(4-aminophenyl)-benzimidazole | [3] |
| Synonyms | APBIA, 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | [3] |
| CAS Number | 7621-86-5 | [3] |
| Molecular Formula | C₁₃H₁₂N₄ | [3] |
| Molecular Weight | 224.27 g/mol | [3] |
| Appearance | Off-white to light brown solid powder | [1][2] |
| Melting Point | 234.0 - 238.0 °C | [3] |
| Boiling Point | 355.66 °C at 760 mmHg | [3] |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents like DMSO and methanol. | |
| Stability | Stable under normal conditions, but sensitive to strong oxidizing agents. |
Chemical Properties and Synthesis
The chemical reactivity of APBIA is largely influenced by the benzimidazole core and the two amino groups. The amino groups can act as nucleophiles and are susceptible to various chemical modifications. The benzimidazole ring system is relatively stable but can undergo substitution reactions.
Synthesis of APBIA
A common method for the synthesis of 2-(4'-aminophenyl)-5-amino-benzimidazole (DAPBI or APBIA) involves a multi-step process:
-
Condensation: p-Nitrobenzoic acid is condensed with aniline.
-
Dinitration: The resulting N-(4'-nitrobenzoyl)aniline is dinitrated.
-
Reduction: The N-(4-nitrobenzoyl)-2,4-dinitroaniline is then reduced to the corresponding triamine.
-
Dehydrocyclization: The triamine undergoes dehydrocyclization to yield APBIA.
A detailed experimental protocol for a similar synthesis is described in US Patent 4,109,093.
Experimental Protocol: Synthesis of APBIA (General Method)
Materials:
-
p-Nitrobenzoic acid
-
Aniline
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Reducing agent (e.g., Sodium hydrosulfide)
-
Solvents (e.g., Ethanol)
Procedure:
-
Step 1: Condensation of p-nitrobenzoic acid with aniline. A mixture of p-nitrobenzoic acid and aniline is heated to facilitate condensation, with the removal of water.
-
Step 2: Dinitration of N-(4'-nitrobenzoyl)aniline. The product from step 1 is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (concentrated nitric and sulfuric acids) is added dropwise while maintaining a low temperature.
-
Step 3: Reduction of N-(4-nitrobenzoyl)-2,4-dinitroaniline. The trinitro compound is suspended in water and heated. A solution of a suitable reducing agent (e.g., sodium hydrosulfide) is added gradually. The reaction mixture is refluxed to ensure complete reduction.
-
Step 4: Dehydrocyclization of the triamine. The resulting triamino product is heated in an acidic medium (e.g., hydrochloric acid) to induce cyclization, forming the benzimidazole ring.
-
Step 5: Purification. The crude APBIA is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
Potential Biological Activities and Mechanisms of Action
While specific biological data for APBIA is limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities, particularly as an anticancer agent.[4][5][6][7][8] Benzimidazole derivatives have been reported to exert their effects through various mechanisms, including:
-
Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9][10][11][12] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in cancer and play a key role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[13]
-
Microtubule Disruption: Certain benzimidazole derivatives can interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division.[14][15][16] This disruption leads to cell cycle arrest and apoptosis.
-
DNA Binding: The planar structure of the benzimidazole ring allows some derivatives to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.[17][18][19][20][21]
-
Induction of Apoptosis: Many benzimidazole-based anticancer agents induce programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[22][23][24][25][26]
Based on these established mechanisms for related compounds, it is plausible that APBIA may exhibit similar biological activities. Further experimental validation is required to confirm these hypotheses.
Potential Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by APBIA, based on the known mechanisms of other benzimidazole derivatives.
Caption: Potential mechanism of APBIA as a topoisomerase I inhibitor.
Caption: Potential mechanism of APBIA as a kinase inhibitor (e.g., FGFR).
Caption: Potential mechanism of APBIA as a microtubule disrupting agent.
Experimental Protocols for Biological Activity Screening
To investigate the potential anticancer activity of APBIA, a series of in vitro assays can be employed.
Experimental Protocol: In Vitro Anticancer Activity Assessment
1. Cell Culture:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of APBIA for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The IC₅₀ (half-maximal inhibitory concentration) is calculated to determine the cytotoxic potency of APBIA.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with APBIA at its IC₅₀ concentration.
-
After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
4. Cell Cycle Analysis:
-
APBIA-treated cells are fixed and stained with a DNA-intercalating dye (e.g., PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
5. Western Blot Analysis:
-
Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).
-
Secondary antibodies conjugated to an enzyme are used for detection.
The following diagram illustrates a general workflow for screening the anticancer activity of a compound like APBIA.
Caption: General workflow for in vitro anticancer screening of APBIA.
Conclusion
APBIA is a benzimidazole derivative with well-defined physicochemical properties. While specific biological data on APBIA is not extensively available, the known pharmacological profiles of related benzimidazole compounds suggest its potential as a bioactive molecule, particularly in the context of anticancer research. The proposed mechanisms of action, including topoisomerase inhibition, kinase inhibition, and microtubule disruption, provide a rational basis for future investigations. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to explore the therapeutic potential of APBIA. Further in-depth studies are warranted to elucidate its precise biological functions and signaling pathways.
References
- 1. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aarti-industries.com [aarti-industries.com]
- 3. 5-Amino-2-(4-aminophenyl)benzimidazole | 7621-86-5 [sigmaaldrich.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2"-Substituted 5-phenylterbenzimidazoles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural determinants of DNA binding by a P. falciparum ApiAP2 transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific DNA-binding by apicomplexan AP2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. Identification and Genome-Wide Prediction of DNA Binding Specificities for the ApiAP2 Family of Regulators from the Malaria Parasite | PLOS Pathogens [journals.plos.org]
- 21. Inhibitors of ApiAP2 protein DNA binding exhibit multistage activity against Plasmodium parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis induction by activator protein 2alpha involves transcriptional repression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Induction of apoptosis in cells | Abcam [abcam.com]
2-(4-Aminophenyl)-1H-benzimidazol-5-amine molecular structure
An In-Depth Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
Abstract
This compound, also known by the acronyms APBIA or DAPBI, is a versatile organic compound with the CAS Number 7621-86-5.[1][2][3] Its unique molecular architecture, featuring a rigid benzimidazole core with two strategically positioned amino groups, makes it a valuable building block in diverse scientific fields.[2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated data, and visualizations of relevant chemical and logical workflows.
Introduction
This compound is a high-value derivative of benzimidazole, a heterocyclic aromatic compound. The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Consequently, APBIA serves as a critical synthon in the development of novel therapeutic agents, particularly in oncology.[1][4] The compound's dual amino functionalities also allow for its use as a diamine monomer in the synthesis of high-performance polymers, such as polyimides, for advanced applications in the electronics and aerospace industries.[4][5] Its role extends to cutting-edge energy storage solutions, where it is a key component in the creation of aerogel lithium battery separators and proton exchange membranes.[5][6] This guide consolidates the available technical information to facilitate its application in further research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a benzimidazole ring system where the C2 position is substituted with a 4-aminophenyl group, and an additional amino group is attached at the C5 position of the benzimidazole core. This configuration provides multiple reactive sites for further chemical modification.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 7621-86-5 | [1][7] |
| Molecular Formula | C₁₃H₁₂N₄ | [2][6][7] |
| Molecular Weight | 224.26 g/mol | [6][7][8] |
| IUPAC Name | This compound | [9] |
| Synonyms | APBIA, DAPBI, 5-Amino-2-(4-aminophenyl)benzimidazole | [1][2][3] |
| Appearance | Light beige to light brown powder, Crystalline solid | [2][5] |
| Melting Point | 234.0 to 238.0 °C | [8][9] |
| Boiling Point | 355.66°C to 545.5°C (estimates vary) | [8][9][10] |
| Density | ~1.21 - 1.36 g/cm³ (estimates vary) | [8][10] |
| InChI Key | XAFOTXWPFVZQAZ-UHFFFAOYSA-N | [2][4] |
| SMILES | NC1=CC=C(C=2NC=3C(N2)=CC(N)=CC3)C=C1 | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [8] |
Synthesis and Manufacturing
Several synthetic routes for this compound have been established. The choice of method often depends on the desired purity, scale, and available starting materials.
Key Synthetic Pathways:
-
Multi-Step Synthesis from p-Nitrobenzoic Acid : A well-documented, four-step process provides precise control over the placement of the amino groups.[3][4] This method involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of all three nitro groups to form a triamine, and a final dehydrocyclization step to yield the benzimidazole ring.[3][4][11]
-
Direct Condensation : This approach involves the reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[4][11] The reaction is typically catalyzed by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or o-phosphoric acid.[4][11] Microwave-assisted synthesis using PPA has been reported to be highly efficient, achieving a yield of 89.5% in just 10 minutes.[4]
-
Reduction of a Dinitro Precursor : The target molecule can be synthesized from its dinitro analogue, 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole, via a reduction reaction.[7] One reported method for this reduction uses sodium sulfide and phosphoric acid.[7]
-
Tandem Catalysis : A modern approach utilizes a bifunctional catalyst (e.g., Pd@MIL-101(Cr)) to perform acid catalysis and catalytic hydrogenation of nitro groups in a tandem process.[12]
Caption: Multi-Step Synthesis Workflow for APBIA.
Applications and Research
Pharmaceutical and Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in drug discovery, and APBIA is a valuable intermediate for creating more complex molecules with therapeutic potential.[4]
-
Oncology : Research has focused on the potential of APBIA derivatives as anti-cancer agents.[1] The mechanism of action is often related to the inhibition of critical enzymes like kinases, which are pivotal in cancer cell signaling pathways that control proliferation and survival.[1] By blocking these pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells.[1]
-
Other Therapeutic Areas : The compound is also being investigated for its utility in developing treatments for infectious and neurodegenerative diseases, owing to its ability to interact with various biological macromolecules.[1]
Caption: Conceptual Mechanism of Action in Oncology.
Advanced Materials Science
APBIA's structure makes it an excellent monomer for creating robust polymers with desirable thermal and mechanical properties.[4]
-
Polyimides (PIs) : It is used as a diamine monomer for synthesizing PI films. Incorporating APBIA into the polymer backbone has been shown to enhance the thermal stability of the resulting films, allowing them to retain mechanical properties at high temperatures.[4]
-
Proton Exchange Membranes (PEMs) : The compound is a synthetic raw material for sulfonated polyimides containing benzimidazole (SPIBIs).[6] These SPIBIs can be used to prepare novel organic-inorganic hybrid PEMs, which are critical components in next-generation battery technology and fuel cells.[5][6] These advanced membranes exhibit improved mechanical strength, oxidative stability, and hydrolytic stability.[6]
Caption: Workflow for Application in Materials Science.
Experimental Data and Characterization
Structural elucidation relies on standard spectroscopic techniques. While fully assigned spectral data is not widely available in public literature, analysis of similar compounds allows for the prediction of key spectral features.[4]
Table 2: Anticipated Spectroscopic Data
| Technique | Nucleus/Region | Expected Chemical Shift / Wavenumber | Assignment | Reference |
| ¹H NMR | ¹H | ~12.5 ppm (broad) | Imidazole N-H | [4] |
| ¹H | ~6.5 - 8.0 ppm (complex pattern) | Aromatic C-H | [4] | |
| ¹H | ~3.5 - 5.0 ppm (broad) | Amine N-H₂ | [4] | |
| ¹³C NMR | ¹³C | ~150 - 155 ppm | Imidazole C2 (C=N) | [4] |
| IR Spec. | ~3400-3200 cm⁻¹ (broad) | N-H stretching (amines, imidazole) | [3] | |
| ~1620-1580 cm⁻¹ | N-H bending, C=N stretching | [4] | ||
| UV-Vis | λmax ≈ 335 nm (in Ethanol) | Electronic transitions (π → π*) | [6] |
Experimental Protocols
The following is a representative protocol for the synthesis of 2-(4-Aminophenyl)-1H-benzimidazole, a closely related parent compound, which illustrates the direct condensation methodology. This can be adapted for the synthesis of the 5-amino derivative by using 1,2,4-triaminobenzene instead of o-phenylenediamine.
Protocol: Synthesis via Acid-Catalyzed Condensation [11]
-
Reactant Preparation : In a suitable reaction flask, combine 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.
-
Catalyst Addition : Add 25 mL of o-phosphoric acid to the reaction flask. The acid acts as both a catalyst and a dehydrating medium.
-
Reaction : Heat the mixture under reflux for 4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Work-up : After the reaction is complete, carefully pour the hot mixture over a beaker containing crushed ice and water. This will precipitate the product and dilute the acid.
-
Neutralization : Slowly add a 10% solution of aqueous ammonia (NH₃) to the mixture while stirring until the pH becomes neutral. Use litmus paper or a pH meter to monitor the pH. The benzimidazole derivative will precipitate as a solid.
-
Isolation : Filter the resulting solid precipitate using a Buchner funnel.
-
Washing : Wash the collected solid thoroughly with cold water to remove any residual salts and impurities.
-
Drying : Dry the product in a vacuum oven or desiccator.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified benzimidazole derivative.[11]
References
- 1. China What is this compound used for? Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. CAS 7621-86-5: 2-(4-Aminophenyl)-5-aminobenzimidazole [cymitquimica.com]
- 3. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 7621-86-5 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 7621-86-5 [m.chemicalbook.com]
- 9. 5-Amino-2-(4-aminophenyl)benzimidazole | 7621-86-5 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a benzimidazole derivative with significant potential in pharmaceutical research and materials science. This document outlines its known solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its mechanism of action as a kinase inhibitor in key signaling pathways.
Quantitative Solubility Data
| Organic Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] |
| Methanol | Slightly Soluble[3] |
| Polar Organic Solvents | Soluble[1][2] |
It is important to note that "slightly soluble" and "soluble" are qualitative terms and empirical determination is necessary for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method followed by quantitative analysis.
Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (e.g., DMSO, Methanol, Ethanol, Acetone), analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantitative Analysis (HPLC Method Recommended):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Alternative Analysis (UV-Vis Spectrophotometry):
-
If an appropriate chromophore exists and there are no interfering substances, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration should be prepared using standard solutions. The filtered saturated solution is then diluted appropriately and its absorbance is measured to determine the concentration.
Signaling Pathway Inhibition
Benzimidazole derivatives are recognized for their potential as kinase inhibitors in oncology research.[4] They can interfere with key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways. The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling molecules.
Below are diagrams illustrating the inhibitory effect of a benzimidazole compound, such as this compound, on the VEGFR-2 and FGFR signaling pathways.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Inhibition of the FGFR signaling pathway by this compound.
Conclusion
This compound is a compound of significant interest with stated solubility in polar organic solvents. For drug development and other research applications, precise quantitative determination of its solubility is critical. The provided experimental protocol offers a robust framework for obtaining this essential data. Furthermore, understanding its inhibitory action on key signaling pathways like VEGFR-2 and FGFR is fundamental to exploring its therapeutic potential, particularly in the field of oncology.
References
- 1. bluedolphinchemicals.com [bluedolphinchemicals.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. This compound CAS#: 7621-86-5 [m.chemicalbook.com]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine from p-Nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a significant heterocyclic compound, commencing from the readily available starting material, p-nitrobenzoic acid. This document details the multi-step synthesis, including in-depth experimental protocols and quantitative data to support reproducibility and further investigation.
Introduction
This compound, often referred to as DAPBI, is a molecule of interest in medicinal chemistry and materials science due to its rigid, planar structure and the presence of multiple reactive amino groups. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active compounds. This guide focuses on a well-established, four-step synthetic route starting from p-nitrobenzoic acid. The synthesis involves a sequence of condensation, dinitration, reduction, and cyclodehydration reactions.
Overall Synthetic Pathway
The synthesis of this compound from p-nitrobenzoic acid is a four-step process. The overall transformation is depicted below.
An In-depth Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5), a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a light beige to light brown powder.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, contributing to its utility as a versatile building block in organic synthesis.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of CAS 7621-86-5
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂N₄ | [3][4] |
| Molecular Weight | 224.26 g/mol | [3] |
| Melting Point | 234.0 to 238.0 °C | [3] |
| Boiling Point | 355.66 °C (rough estimate) | [3] |
| Flash Point | 317.6 °C | [3] |
| Density | 1.2067 g/cm³ (rough estimate) | [3] |
| pKa | 11.15 ± 0.10 (Predicted) | [3] |
| Solubility | Insoluble in water.[1] Soluble in most organic solvents, including DMSO (slightly) and Methanol (slightly).[1][3] | |
| Appearance | Light beige to light brown powder | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The primary methods involve either a multi-step process beginning with p-nitrobenzoic acid or a more direct condensation reaction.
Synthesis via Multi-Step Process from p-Nitrobenzoic Acid
A common synthetic pathway involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the nitro groups, and subsequent dehydrocyclization to form the final benzimidazole ring.[5]
A detailed experimental protocol for this multi-step synthesis is described in U.S. Patent 4,109,093 A.[6] The key steps are outlined below:
Step 1: Condensation of p-Nitrobenzoic Acid with Aniline
-
A mixture of p-nitrobenzoic acid and aniline is heated to approximately 170-210 °C, with the water formed during the reaction being distilled off.[5][6]
Step 2: Dinitration of N-(4'-nitrobenzoyl)-aniline
-
The N-(4'-nitrobenzoyl)-aniline product from the previous step is dissolved in concentrated sulfuric acid and cooled.[6]
-
A solution of nitric acid in sulfuric acid is then added while maintaining a low temperature (0-25 °C).[5][6]
-
The reaction mixture is then carefully added to ice water to precipitate the N-(4'-nitrobenzoyl)-2,4-dinitro-aniline.[6]
Step 3: Reduction of N-(4'-nitrobenzoyl)-2,4-dinitro-aniline
-
The dinitro compound is reduced to the corresponding triamine. This can be achieved using various reducing agents, such as sodium or ammonium hydrosulfide, sulfide, or polysulfide.[5]
Step 4: Dehydrocyclization to form 2-(4'-aminophenyl)-5-aminobenzimidazole
-
The resulting triamine undergoes cyclodehydration to form the final product.[5][6] This step can be performed without isolation of the intermediate triamine, which is economically advantageous.[5] The product can be isolated in an alkaline medium (pH 7-10) or in an acidic medium as the monohydrochloride salt.[5]
Synthesis via Direct Condensation
A more direct approach involves the reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[4] This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) being a common and effective dehydrating agent and catalyst.[4]
Experimental Protocol Outline:
-
Reactants: o-phenylenediamine and 4-aminobenzoic acid.[4]
-
Catalyst: Polyphosphoric acid (PPA) or o-phosphoric acid.[4]
-
Conditions: Heating at elevated temperatures (e.g., 200 °C with o-phosphoric acid for 2 hours, resulting in a 70% yield).[4] Microwave-assisted synthesis using PPA has also been reported to be highly efficient, affording an 89.5% yield in just 10 minutes.[4]
Caption: Synthetic routes to this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-technology fields.
Medicinal Chemistry and Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[4] Consequently, this compound is a key building block in the synthesis of novel therapeutic agents.[4]
-
Anticancer Agents: This compound is being explored for the development of anticancer drugs.[3] The benzimidazole moiety is known to be a component of molecules that can inhibit various enzymes and receptors involved in cancer progression.[3] By modifying its structure, researchers aim to create more potent and selective anticancer compounds.[3] The mechanism of action for some benzimidazole derivatives involves the inhibition of kinases, which are crucial enzymes in cancer cell signaling pathways, leading to the induction of apoptosis (programmed cell death).[3]
-
Anti-inflammatory and Other Therapeutic Areas: There is also interest in its potential for developing anti-inflammatory agents.[2] Furthermore, its ability to interact with biological macromolecules makes it a candidate for research into treatments for infectious and neurodegenerative diseases.[3]
Materials Science
The diamine nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers.
-
Polyimides: It is used as a diamine monomer in the synthesis of polyimide (PI) films.[4] These polyimides can exhibit enhanced thermal stability, retaining their mechanical properties at high temperatures.[4]
-
Lithium Battery Separators: this compound is a useful component in the creation of aerogel lithium battery separators.[7] It serves as a raw material for sulfonated polyimides (SPIBIs), which can be used to create novel organic-inorganic hybrid proton exchange membranes (PEMs) with improved mechanical properties, oxidative stability, and hydrolytic stability.[7][8]
Mechanism of Action and Signaling Pathways
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the public domain, the broader class of benzimidazole derivatives has been studied extensively. As a potential anticancer agent, its mechanism of action is likely related to the inhibition of key cellular processes.
Benzimidazole-containing compounds have been shown to act as inhibitors of various kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3] By blocking the activity of these kinases, such compounds can disrupt the growth of cancer cells and induce apoptosis.[3] Further research is required to identify the specific kinase targets and signaling cascades affected by this compound and its derivatives to fully understand their therapeutic potential.
Caption: Postulated mechanism of action for benzimidazole-based kinase inhibitors.
This guide provides a foundational understanding of CAS 7621-86-5 for professionals in research and drug development. As research progresses, a more detailed picture of its biological activities and applications will undoubtedly emerge.
References
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. This compound Research Chemical [benchchem.com]
- 3. China What is this compound used for? Manufacturer and Supplier | Starsky [starskychemical.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No: 7621-86-5), a versatile benzimidazole derivative with applications in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its acquisition, and presents visual workflows to aid in its synthesis and characterization.
Compound Overview
This compound is a heterocyclic aromatic compound featuring a benzimidazole core substituted with two amino groups. This structure makes it a valuable building block in the synthesis of more complex molecules, including therapeutic agents and high-performance polymers.
Molecular Structure:
-
Molecular Formula: C₁₃H₁₂N₄
-
Molecular Weight: 224.26 g/mol
-
Appearance: Typically a white to light orange or yellow powder/crystal.[1]
-
Melting Point: 234.0-238.0 °C[2]
Spectroscopic Data
The following sections present the available and expected spectroscopic data for this compound. Due to the limited availability of a complete, published dataset for this specific molecule, some data is based on closely related compounds and established principles of spectroscopy for this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | broad s | 1H | Imidazole N-H |
| ~6.5 - 8.0 | m | 7H | Aromatic C-H |
| ~3.5 - 5.0 | broad s | 4H | Amine N-H₂ |
Predicted data is based on the analysis of similar benzimidazole derivatives.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Imidazole C2 (C=N) |
| ~110 - 150 | Aromatic carbons |
Predicted data is based on the analysis of similar benzimidazole derivatives.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 224.26 g/mol |
| Molecular Formula | C₁₃H₁₂N₄ |
The molecular ion peak (M+) in an electron ionization (EI) mass spectrum is expected at m/z 224. Given the presence of four nitrogen atoms, the molecular ion peak will be at an even mass, consistent with the nitrogen rule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the closely related 2-(4-Aminophenyl)-1H-benzimidazole shows characteristic peaks for N-H and C-N stretching.[5] For the title compound, with an additional amino group, similar and more pronounced amine-related absorptions are expected.
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong | N-H stretching (primary amines and imidazole) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1650 - 1580 | Medium | N-H bending (primary amines) |
| 1620 - 1450 | Medium | C=C and C=N stretching (aromatic rings) |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
Expected data is based on typical IR absorption frequencies for primary aromatic amines and benzimidazoles.[6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| 335 | Ethanol |
This data is from the literature.[8]
Experimental Protocols
The following are detailed protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
Procedure:
-
Sample Preparation:
-
Filtering the Sample:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.[3]
-
-
Data Acquisition:
-
Cap the NMR tube and wipe the outside with a lint-free tissue.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
FT-IR Spectroscopy (Thin Solid Film Method)
Objective: To obtain the infrared spectrum of the solid compound.
Materials:
-
This compound (~50 mg)
-
Volatile solvent (e.g., acetone or methylene chloride)
-
Salt plate (KBr or NaCl)
-
Beaker or vial
Procedure:
-
Sample Preparation:
-
Place approximately 50 mg of the solid compound into a small beaker or vial.[9]
-
Add a few drops of a suitable solvent (e.g., acetone) to dissolve the solid.[9]
-
Apply a drop of this solution onto a clean, dry salt plate.[9]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[9]
-
Mass Spectrometry (Electrospray Ionization - ESI)
Objective: To determine the molecular weight of the compound.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Water (high purity)
-
2 mL sample vial with a screw cap
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in an organic solvent.[10]
-
Take 100 µL of the stock solution and dilute it with 1 mL of a mixture of methanol, acetonitrile, or water.[10] The final concentration should be in the range of 10-100 µg/mL.[10]
-
Ensure the final solution is clear and free of any precipitate. Filter if necessary.
-
Transfer the solution to a 2 mL mass spectrometry vial.[10]
-
-
Data Acquisition:
-
Introduce the sample into the ESI-mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in the chosen solvent (e.g., ethanol) in a volumetric flask.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-0.8).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum to identify the λmax.
-
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: A simplified synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
References
- 1. 2-(2-Aminophenyl)benzimidazole [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. This compound | 7621-86-5 [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Health and Safety of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No: 7621-86-5). Due to a lack of publicly available, in-depth experimental studies on this specific compound, this document also details the standardized experimental protocols, based on OECD guidelines, that would be employed to assess its toxicological profile. This information is crucial for ensuring safe handling and for informing risk assessments in research and development settings.
Chemical and Physical Properties
This compound is a solid, off-white to light brown powder.[1] Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄[2][3][4][5] |
| Molecular Weight | 224.26 g/mol [2][3][4][5] |
| Melting Point | >320 °C[2][3] or 234.0 to 238.0 °C[6][7] |
| Boiling Point | 545.5°C at 760 mmHg[2][3] |
| Density | 1.359 g/cm³[2][3] |
| Flash Point | 317.6ºC[2][3] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[8] |
| Germ Cell Mutagenicity | Not specified | H340: May cause genetic defects[9][10] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[8] |
GHS Pictograms:
Signal Word: Warning or Danger[9][10]
Toxicological Data
Quantitative toxicological data for this compound is limited. The available acute oral toxicity data is presented below.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 5000 mg/kg[2][3] |
| LD50 | Mouse | Oral | 5500 mg/kg[2][3] |
It is important to note that the detailed experimental protocols for these LD50 studies are not publicly available.
Handling, Storage, and First Aid
Safe Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including gloves and eye/face protection.[2][8]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Store locked up.[8]
-
Keep in a dark place under an inert atmosphere at room temperature.[6][9]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Standardized Experimental Protocols for Toxicological Assessment
While specific experimental data for this compound is lacking, the following sections detail the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the current best practices for generating reliable safety data.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.[8]
-
Housing and Feeding: Animals are housed in standard laboratory conditions. They are fasted before dosing (food, but not water, is withheld).[11]
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage.[1][11] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[1]
-
Dosing Procedure: A stepwise procedure is used where a group of three animals is dosed at a specific level. The outcome of this first step determines the next dose level (higher or lower).[12]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12][13] Observations are made shortly after dosing and then periodically. Body weight is measured at the start, weekly, and at the end of the study.[12]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[12][13]
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)
This in vitro method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[9][14]
Methodology:
-
Tissue Model: A 3D reconstructed human epidermis model is used, which mimics the properties of human skin.[14][15]
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.[14]
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).[14]
-
Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay.[14][15] The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The viability of the treated tissues is compared to that of negative controls. A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[14]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion using laboratory animals, typically albino rabbits.[7][16] A sequential testing strategy is recommended to minimize animal use.[2]
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.[17]
-
Pre-test Examination: Both eyes of each animal are examined before testing to ensure there are no pre-existing defects or irritation.[18]
-
Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][18]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[7][16] The degree of eye irritation is scored for the cornea, iris, and conjunctiva.
-
Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial animal, the response is confirmed using up to two additional animals in a sequential manner.[7][16]
-
Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.
Caption: Workflow for Acute Eye Irritation Testing (OECD 405).
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[19]
Methodology:
-
Bacterial Strains: Specific strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that prevent them from synthesizing the amino acid.[19]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract, to mimic mammalian metabolism.[20]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid. The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Conclusion
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. nucro-technics.com [nucro-technics.com]
- 5. This compound | 7621-86-5 [chemicalbook.com]
- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. umwelt-online.de [umwelt-online.de]
- 12. scribd.com [scribd.com]
- 13. Toxicology Services - Enamine [enamine.net]
- 14. x-cellr8.com [x-cellr8.com]
- 15. dermatest.com [dermatest.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. researchgate.net [researchgate.net]
commercial suppliers of high-purity 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
An In-depth Technical Guide to High-Purity 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 7621-86-5), a versatile chemical intermediate. The document details its commercial availability, physicochemical properties, synthesis protocols, and key applications in materials science and medicinal chemistry, with a focus on high-purity grades suitable for research and development.
Commercial Availability and Purity
High-purity this compound is available from a variety of specialized chemical suppliers. Purity levels are critical for reproducible results in both material synthesis and biological assays, with most research-grade products offered at ≥98% purity.
| Supplier | CAS Number | Reported Purity | Notes |
| NINGBO INNO PHARMCHEM CO.,LTD. | 7621-86-5 | ≥99% | A manufacturer in China noted for applications in battery technology.[1][2] |
| Synthonix | 7621-86-5 | 98+% | - |
| Benchchem | 7621-86-5 | Not specified | Marketed as a high-value research chemical.[3] |
| Blue Dolphin | 7621-86-5 | Not specified | Highlights high chemical purity and thermal stability.[4] |
| Echemi (Marketplace) | 7621-86-5 | Typically ≥99% | Lists multiple suppliers including HANGZHOU LEAP CHEM CO., LTD. and Henan Lihao Chem Plant Limited.[5][6] |
| ChemicalBook (Marketplace) | 7621-86-5 | Varies by supplier | A database listing various global suppliers.[7][8] |
Physicochemical Properties
The compound, also known as APBIA, is typically a light beige to light brown powder.[1] Its core structure is a benzimidazole ring system, which is a bicyclic structure composed of a fused benzene and an imidazole ring.[9]
| Property | Value | Source |
| Molecular Formula | C13H12N4 | [7][10] |
| Molecular Weight | 224.26 g/mol | [7][10] |
| CAS Number | 7621-86-5 | [1][2][7][9] |
| Melting Point | >320 °C | [6] |
| Boiling Point | 545.5°C at 760 mmHg | [6] |
| Density | 1.359 g/cm³ | [6] |
| Flash Point | 317.6ºC | [6] |
| Appearance | Light beige to light brown powder | [1] |
Key Applications
This molecule's utility stems from its unique structure, making it a valuable building block in distinct high-technology fields.[3]
Materials Science
In materials science, the compound is primarily used as a novel diamine monomer for the synthesis of advanced polymers.[3]
-
Polyimide (PI) Films: Its incorporation into the polymer backbone enhances the thermal stability of the resulting PI films, allowing them to retain mechanical properties at high temperatures for use in aerospace and electronics.[3]
-
Battery Technology: It is a key raw material for sulfonated polyimides (SPIBIs).[1][8] These SPIBIs are used to create novel organic-inorganic hybrid proton exchange membranes (PEMs) and aerogel lithium battery separators, contributing to improved mechanical properties, oxidative stability, and hydrolytic stability in next-generation batteries.[1][8]
Medicinal Chemistry and Drug Development
The benzimidazole core is considered a "privileged structure" in drug design, and this compound serves as a critical synthon for synthesizing novel therapeutic agents.[3]
-
Oncology: It is extensively used in research focused on targeted cancer therapies.[3][9] The benzimidazole moiety is known to interact with various enzymes and receptors involved in cancer progression.[9]
-
Mechanism of Action: The compound's potential mechanism of action involves the inhibition of kinases, which are critical enzymes in signaling pathways that control cancer cell growth and proliferation.[9] By blocking these pathways, it may induce apoptosis (programmed cell death) in malignant cells.[9]
-
Other Therapeutic Areas: Research is also exploring its utility in developing treatments for infectious and neurodegenerative diseases.[9]
Experimental Protocols: Synthesis
Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and desired scale.
Protocol 1: Multi-Step Synthesis from p-Nitrobenzoic Acid
This method, detailed in U.S. Patent 4,109,093, involves a four-step sequence.[11][12] It is suitable for producing the compound with high purity.[12]
Methodology:
-
Condensation: p-Nitrobenzoic acid is condensed with aniline, typically by heating the mixture to around 170-210°C, to form N-(4'-nitrobenzoyl)-aniline. Water formed during the reaction is distilled off.[12]
-
Dinitration: The N-(4'-nitrobenzoyl)-aniline product is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of nitric acid in sulfuric acid is added slowly, keeping the temperature between 10°C and 25°C. This yields N-(4'-nitrobenzoyl)-2,4-dinitro-aniline.[12]
-
Reduction: The dinitrated compound is reduced to the corresponding triamine. This can be achieved using sodium sulfide or ammonium hydrosulfide.[7][12]
-
Dehydrocyclization: The resulting triamine undergoes a final cyclization reaction to form 2-(4'-Aminophenyl)-1H-benzimidazol-5-amine. The final product can be isolated in an alkaline medium (pH 7-10).[12]
Protocol 2: Direct Condensation of o-Phenylenediamine
This is a more direct method involving an acid-catalyzed condensation reaction.[3]
Methodology:
-
Reactant Mixture: Add o-phenylenediamine (1 equivalent) and p-aminobenzoic acid (1 equivalent) to a reaction flask.[11]
-
Catalyst and Solvent: Add o-phosphoric acid to the flask to serve as the reaction medium and catalyst.[11]
-
Reaction: Reflux the mixture for approximately 4 hours.[11] Polyphosphoric acid (PPA) is also commonly used as an effective catalyst and dehydrating agent.[3]
-
Workup: Pour the cooled reaction mixture over ice and water.
-
Neutralization: Neutralize the solution to pH 7 by adding a 10% ammonia solution.[11]
-
Isolation and Purification: Filter the resulting precipitate, wash it with cold water, and dry. The crude product can be purified by recrystallization from ethanol.[11]
Potential Biological Signaling Pathway
While specific pathways are still under extensive investigation, research suggests that this compound and its derivatives may function as kinase inhibitors in cancer cells.[9] The diagram below illustrates a generalized model of how such an inhibitor could disrupt a typical cancer-related signaling cascade.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. bluedolphinchemicals.com [bluedolphinchemicals.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 7621-86-5 [chemicalbook.com]
- 9. China What is this compound used for? Manufacturer and Supplier | Starsky [starskychemical.com]
- 10. Synthonix, Inc > 7621-86-5 | this compound [synthonix.com]
- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 12. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as DAPBI, is a crucial intermediate in the fields of medicinal chemistry and materials science.[1] Its benzimidazole core is a privileged structure in drug design, interacting with various biological polymers, making it a key building block for novel therapeutic agents, particularly in oncology.[1] In materials science, it serves as a diamine monomer for synthesizing high-performance polyimide films with enhanced thermal stability.[1] This document outlines a detailed protocol for the synthesis of this compound, providing a comparative analysis of different synthetic routes and their respective yields.
Introduction
Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties. The synthesis of this compound can be achieved through several pathways. A common industrial method involves a multi-step process starting from p-nitrobenzoic acid and aniline, which includes condensation, dinitration, reduction, and dehydrocyclization.[2][3] Alternative methods include the direct condensation of o-phenylenediamine derivatives with p-aminobenzoic acid, often catalyzed by acids like polyphosphoric acid (PPA), and the reduction of dinitro precursors.[1][2] Microwave-assisted synthesis has also been reported to be a highly efficient method.[1]
Comparative Synthesis Data
The selection of a synthetic route can be guided by factors such as desired yield, reaction time, and available starting materials. The following table summarizes quantitative data from various reported methods for the synthesis of this compound and related precursors.
| Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield | Reference |
| p-Nitrobenzoic acid and aniline (multi-step process) | H2SO4, HNO3, NaHS | Condensation, dinitration, reduction, cyclization | High | --INVALID-LINK--[3] |
| 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | Sodium sulfide, H3PO4 | 100°C, 12 hours | 96% | --INVALID-LINK--[4] |
| o-Phenylenediamine and p-aminobenzoic acid | o-Phosphoric acid | 200°C, 2 hours | 70% | --INVALID-LINK--[1] |
| o-Phenylenediamine and p-aminobenzoic acid | Polyphosphoric acid (PPA) | Microwave, 10 minutes | 89.5% | --INVALID-LINK--[1] |
| N-(4-nitrobenzoyl)-2,4-dinitroaniline | Pd/C, H2, HCl | 90°C, 30 bars | >80% | --INVALID-LINK--[5] |
Experimental Protocols
This section details a multi-step synthesis protocol adapted from patent literature, which is a reliable method for producing this compound.[3]
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound.
Materials and Equipment
-
p-Nitrobenzoic acid
-
Aniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Sodium hydrosulfide
-
Ethanol
-
Ammonia solution (20° Bé)
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Ice bath
Procedure
Step 1: Synthesis of N-(4'-nitrobenzoyl)-aniline [3]
-
In a suitable reaction vessel, mix 167 parts of p-nitrobenzoic acid and 93 parts of aniline.
-
Heat the mixture to 210°C, allowing for the distillation of water formed during the reaction.
-
Continue heating until the theoretical amount of water has been removed.
-
The resulting N-(4'-nitrobenzoyl)-aniline can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of N-(4'-nitrobenzoyl)-2,4-dinitroaniline [3]
-
Dissolve 242 parts of N-(4'-nitrobenzoyl)-aniline in 2000 parts of 66° Bé sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 130 parts of nitric acid in 70 parts of 66° Bé sulfuric acid over 2 hours, maintaining the temperature below 10°C.
-
Allow the mixture to react for 1 hour at 10°C and then for 2 hours at 25°C.
-
Pour the reaction mixture slowly into a mixture of 2000 parts of water and 3000 parts of ice.
-
Filter the precipitate, wash with water, and dry to obtain N-(4'-nitrobenzoyl)-2,4-dinitroaniline.
Step 3: Reduction to the Triamine [3]
-
Heat a mixture of 332 parts of N-(4'-nitrobenzoyl)-2,4-dinitroaniline and 2000 parts of water to 80°C.
-
Add a solution of 300 parts of sodium hydrosulfide in 600 parts of water over a period of one hour. The temperature will rise to approximately 100°C.
-
Reflux the solution for 2 hours.
-
Cool the mixture to 20°C, filter the product, wash with water, and dry to obtain the triamino product.
Step 4: Dehydrocyclization to 2-(4'-Aminophenyl)-5-aminobenzimidazole [3]
-
The triamine obtained from the previous step is heated to induce dehydrocyclization. The patent suggests that the reduction and dehydrocyclization can be effected without intermediate isolation of the triamine for a more cost-effective process.
-
After cyclization, the product can be isolated in an alkaline medium (pH 7-10) using an ammonia solution or in an acidic medium as the monohydrochloride.
-
For purification, the crude product can be recrystallized from ethanol. The final product should have a melting point of approximately 235°C.
Alternative High-Yield Synthesis: Reduction of Dinitro Precursor
An alternative and high-yielding method involves the reduction of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole.[4]
Synthesis Workflow Diagram
Caption: Synthesis via reduction of the dinitro precursor.
Procedure[5]
-
To a 100 mL single-necked flask, add 2.84 g (0.01 mol) of 2-(4-nitrophenyl)-5-nitrobenzimidazole and 50 mL of water.
-
Add phosphoric acid to adjust the pH to below 1.
-
Add 3.9 g (0.05 mol) of solid sodium sulfide.
-
Heat the mixture to 100°C and maintain the reaction for 12 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Neutralize the filtrate to a pH of 7 by adding a 25% by weight aqueous solution of sodium carbonate, which will precipitate the product.
-
Filter the precipitate, wash it several times with water, and dry to obtain 2-(4-aminophenyl)-5-aminobenzimidazole. This method has a reported yield of 96%.[4]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Sodium hydrosulfide is toxic and can release hydrogen sulfide gas. Handle in a fume hood.
-
The reaction temperatures should be carefully monitored and controlled.
Conclusion
The synthesis of this compound can be accomplished through various routes, with the multi-step synthesis from p-nitrobenzoic acid and aniline being a well-established method. For laboratory scale with high yield as a primary concern, the reduction of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole presents a highly efficient alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The protocols provided herein offer detailed guidance for the successful synthesis of this versatile compound.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 3. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing 2-(4-Aminophenyl)-1H-benzimidazol-5-amine as a Monomer for High-Performance Polyimides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA), a diamine monomer featuring a rigid benzimidazole heterocyclic unit, is a critical building block in the synthesis of advanced polyimides (PIs). The incorporation of the benzimidazole moiety into the polyimide backbone imparts a unique combination of exceptional thermal stability, high mechanical strength, and favorable dielectric properties.[1][2][3] These poly(benzimidazole-imide)s (PBI-PIs) are of significant interest for next-generation materials in extreme environments, such as those encountered in the aerospace and electronics industries.[2][4] While the primary focus of this document is on materials science, the benzimidazole core is also a privileged structure in medicinal chemistry, making APBIA a versatile synthon of interest to drug development professionals exploring novel molecular architectures.[4]
These notes provide detailed protocols for the synthesis of the APBIA monomer and its subsequent polymerization, along with a summary of the characteristic properties of the resulting polyimides.
Section 1: Synthesis of Monomer: this compound (APBIA)
The synthesis of APBIA can be achieved through several routes. A widely adopted and effective method involves the acid-catalyzed condensation and dehydration of an o-phenylenediamine derivative with a p-aminobenzoic acid derivative.[4][5] An alternative pathway is the reduction of a dinitro-precursor.[6][7] The following protocol details a common condensation method using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent.[4][5]
Experimental Protocol 1: Synthesis of APBIA via Condensation
Materials:
-
1,2,4-Triaminobenzene dihydrochloride (or similar o-phenylenediamine derivative)
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution (10%)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1,2,4-triaminobenzene dihydrochloride and an equimolar amount of 4-aminobenzoic acid.
-
Catalyst Addition: Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure efficient stirring of the reaction mixture (typically 10x the weight of the reactants).
-
Reaction: Heat the mixture with stirring under a slow nitrogen stream. A typical reaction condition is 200°C for 2-4 hours.[4][5] Microwave-assisted synthesis using PPA has also been shown to be highly efficient, achieving high yields in minutes.[4]
-
Precipitation: After cooling the reaction mixture to approximately 100°C, pour it slowly into a large beaker of vigorously stirred ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% ammonium hydroxide solution until the pH is neutral (pH ~7), which will precipitate the crude product.
-
Purification: Filter the resulting precipitate, wash it thoroughly with cold deionized water to remove any residual salts, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Caption: Workflow for the synthesis of the APBIA monomer.
Section 2: Synthesis of APBIA-Based Polyimides
APBIA is polymerized with various aromatic tetracarboxylic dianhydrides via a conventional two-stage process.[8][9] The first stage involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature. The second stage is the conversion of the PAA into the final polyimide through thermal or chemical imidization.
Experimental Protocol 2: Two-Stage Polyimide Synthesis
Materials:
-
This compound (APBIA) monomer
-
Aromatic dianhydride (e.g., BPADA, PMDA, 6FDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas
Procedure: Stage 1: Poly(amic acid) (PAA) Synthesis
-
Dissolution: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific amount of APBIA monomer in anhydrous DMAc. Stir until the monomer is completely dissolved.
-
Polycondensation: Add an equimolar amount of the chosen aromatic dianhydride to the solution in small portions over 1-2 hours. Maintain the temperature at room temperature to prevent premature imidization.
-
Reaction: Continue stirring the solution under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight PAA.[10]
Stage 2: Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: Place the glass plate in an oven at 80°C for 12 hours to slowly remove the bulk of the solvent.
-
Curing: Perform a step-wise thermal curing process to convert the PAA film into a polyimide film. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
400°C for 1 hour (if thermal stability allows)[10]
-
-
Film Removal: After cooling to room temperature, immerse the glass plate in deionized water to detach the flexible and tough polyimide film.
Caption: Two-stage workflow for APBIA-based polyimide synthesis.
Section 3: Properties of APBIA-Based Polyimides
The inclusion of the APBIA monomer results in polyimides with a superior combination of properties compared to many conventional polyimides. The rigid benzimidazole structure and the potential for hydrogen bonding between polymer chains are key contributors to these enhancements.
Caption: Structure-property relationships for APBIA-based polyimides.
Data Presentation: Thermal and Mechanical Properties
The properties of PBI-PIs can be tuned by selecting different dianhydride co-monomers. The following tables summarize representative quantitative data for polyimides derived from APBIA and a related isomer, 2-(3-aminophenyl)-5-aminobenzimidazole (m-BIA).
Table 1: Thermal Properties of Benzimidazole-Containing Polyimides
| Polymer ID | Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (T g, °C) | 5% Weight Loss Temp. (T d5%, °C, N 2) | Ref. |
|---|---|---|---|---|---|
| PI-1 | m-BIA | BPADA | 273 | 529 | [11] |
| PI-2 | m-BIA | BPDA | 484 | 526 | [11] |
| PI-3 | m-BIA | ODPA | 344 | 525 | [11] |
| PI-4 | m-BIA | 6FDA | 296 | 502 | [11] |
| BR-50 | 50% ODA / 50% bis-BIA | BPDA | 448 | 554 |[3] |
Abbreviations: m-BIA: 2-(3-aminophenyl)-5-aminobenzimidazole; BPADA: 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride; BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; ODPA: 4,4′-oxydiphthalic anhydride; 6FDA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; ODA: 4,4′-oxydianiline.
Table 2: Mechanical and Other Properties of Benzimidazole-Containing Polyimides
| Polymer ID | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant (ε) | Ref. |
|---|---|---|---|---|---|
| PI-1 | 89 | 2.9 | 6.9 | - | [11] |
| PI-2 | 127 | 4.1 | 3.9 | - | [11] |
| PI-3 | 108 | 3.2 | 6.1 | - | [11] |
| PI-4 | 115 | 3.6 | 5.5 | - | [11] |
| PR-50 | 148.6 | 4.1 | >4.3 | 1.29 |[3] |
Abbreviations: PR-50: Copolymer with 50% mono-benzimidazole diamine.
Section 4: Key Applications
The outstanding performance characteristics of APBIA-based polyimides make them suitable for a range of demanding applications:
-
Aerospace and Aviation: Their high thermal stability and excellent mechanical properties are ideal for components in aircraft and spacecraft that are exposed to extreme temperatures.[2][12]
-
Microelectronics: Used as interlevel dielectrics and flexible substrates for printed circuits.[3] The benzimidazole ring promotes strong adhesion to copper, which is critical for reliability, and the polymers can be designed to have a low dielectric constant.[13]
-
Membrane-Based Separations: When functionalized (e.g., sulfonated), these polymers can be used as proton exchange membranes (PEMs) in fuel cells due to their high thermal and chemical resistance.[14][15] They also show promise for gas separation applications, such as CO₂/CH₄ separation.[16][17]
-
High-Performance Composites: Serve as a matrix resin for composites requiring high-temperature resistance and structural integrity.
References
- 1. Synthesis and Properties of Polyimides Containing Benzimidazole Group [cjcu.jlu.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
- 8. Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and properties of processable poly(benzimidazole-imide)s based on 2-(3-aminophenyl)-5-aminobenzimidazole | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Sulfonated Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonated polyimides (SPIs) are a class of high-performance polymers that have garnered significant interest for a variety of applications, particularly as proton exchange membranes in fuel cells, due to their excellent thermal stability, mechanical strength, and proton conductivity. The introduction of sulfonic acid groups into the polyimide backbone imparts hydrophilicity and proton-conducting properties. The synthesis of SPIs typically involves the polycondensation of a dianhydride with a diamine, where at least one of the monomers contains a sulfonic acid moiety.
This document provides detailed application notes and protocols for the preparation of sulfonated polyimides. While the specific use of 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA or DAPBI) in the synthesis of sulfonated polyimides is not widely documented in publicly available literature, this guide presents a generalized, robust protocol that can be adapted for the incorporation of APBIA as a comonomer. The inclusion of benzimidazole-containing diamines like APBIA is a strategy to enhance the thermal and oxidative stability of the resulting polymer membranes.
General Synthesis of Sulfonated Polyimides
The most common method for preparing sulfonated polyimides is a one-step, high-temperature polycondensation reaction in a high-boiling aprotic solvent. This method allows for the direct formation of the polyimide, avoiding the isolation of the intermediate poly(amic acid). The degree of sulfonation, and thus the properties of the final polymer, can be controlled by adjusting the molar ratio of the sulfonated and non-sulfonated diamines.
Reactants
-
Dianhydride: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) is frequently used due to the high hydrolytic stability of the resulting six-membered imide rings.[1] Other dianhydrides such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) can also be employed.[2]
-
Sulfonated Diamine: A variety of sulfonated diamines can be used, for example, 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) or 2,2'-benzidinedisulfonic acid (BDSA).[3]
-
Non-sulfonated Diamine (Comonomer): This is where 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA) would be incorporated. Other common non-sulfonated diamines include 4,4'-oxydianiline (ODA) and m-phenylenediamine (m-PDA).
-
Solvent: m-Cresol is a common solvent for this reaction.
-
Catalyst/Additive: Benzoic acid and triethylamine are often used to facilitate the reaction.[1]
Experimental Protocol: One-Step High-Temperature Polycondensation
This protocol is a representative example for the synthesis of a sulfonated polyimide copolymer. The molar ratios of the sulfonated and non-sulfonated diamines can be adjusted to achieve the desired ion exchange capacity (IEC).
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)
-
Sulfonated diamine (e.g., BAPBDS)
-
5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA)
-
m-Cresol
-
Triethylamine (Et3N)
-
Benzoic acid
-
Acetone
-
Methanol
-
1.0 M Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Glass plate for casting
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, add the sulfonated diamine, APBIA, m-cresol, and triethylamine. Stir the mixture at room temperature until the diamines are completely dissolved.[1]
-
Polymerization: To the dissolved diamines, add the dianhydride (NTDA) and benzoic acid.[1]
-
Heating Profile: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to 80°C for 4 hours, followed by an increase to 180°C for 20 hours to ensure complete imidization.[1]
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing acetone to precipitate the sulfonated polyimide. The resulting fibrous polymer should be collected by filtration and washed several times with fresh acetone to remove residual solvent and unreacted monomers.[1]
-
Drying: Dry the polymer in a vacuum oven at 80°C overnight.
-
Membrane Casting: Dissolve the dried sulfonated polyimide (in its triethylammonium salt form) in a suitable solvent like m-cresol to form a 5-10% (w/v) solution. Cast the solution onto a clean, dry glass plate.
-
Solvent Evaporation: Dry the cast film in an oven at 80°C for 10 hours to remove the solvent.[1]
-
Proton Exchange: Immerse the resulting membrane in 1.0 M HCl at room temperature for 24-48 hours to convert the sulfonic acid groups from the triethylammonium salt form to the proton form.[1]
-
Final Washing and Drying: Thoroughly wash the membrane with deionized water until the washings are neutral. Finally, dry the sulfonated polyimide membrane in a vacuum oven at 100°C for 20 hours.[1]
Data Presentation
The properties of sulfonated polyimides are highly dependent on the specific monomers used and the degree of sulfonation. The following table summarizes typical properties of various sulfonated polyimides reported in the literature.
| Polymer Composition | IEC (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) at 25°C | Tensile Strength (MPa) | Reference |
| NTDA-BSPOB/mBAPPS (9/1) | 2.09 | 85 | 0.18 | - | [1] |
| NTDA-BAPBDS | 1.8-2.6 | - | - | - | [3] |
| NTDA-BAPFDS | - | - | Similar to Nafion 117 | - | [4] |
| SPI-co-PBI-19/1 | 1.90-2.47 | - | Higher than Nafion 112 | 78-88 | [3] |
| Side-chain SPIs | 2.89 | High | Higher than Nafion 117 | ~6 GPa (hydrated) | [5] |
Visualizations
Chemical Structures of Reactants
References
Application of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Aerogel Lithium Battery Separators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of safer, higher-performance lithium-ion batteries has driven extensive research into novel materials for battery components. Among these, the separator, a critical element that prevents short circuits between the anode and cathode while allowing for ionic transport, has been a key focus. Traditional polyolefin separators suffer from low thermal stability and poor electrolyte wettability, which can compromise battery safety and performance. Aerogels, with their high porosity, large surface area, and excellent thermal stability, have emerged as a promising alternative.
This document details the application of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine as a key monomer in the synthesis of polybenzimidazole (PBI) and polyimide (PI) aerogels for use as lithium-ion battery separators. The inherent thermal and chemical resistance of the benzimidazole moiety makes it an ideal building block for robust battery separators. These advanced separators offer significant improvements in thermal stability, electrolyte uptake, and ionic conductivity, contributing to enhanced battery safety and performance.
Rationale for Use
This compound is a diamine monomer that serves as a fundamental building block for high-performance polymers such as polybenzimidazoles and polyimides.[1][2] The incorporation of the rigid, thermally stable benzimidazole ring into the polymer backbone imparts exceptional properties to the resulting aerogel separators:
-
High Thermal Stability: The aromatic and heterocyclic structures contribute to high decomposition temperatures, mitigating the risk of separator shrinkage or melting at elevated temperatures, a critical factor in preventing thermal runaway in batteries.[3][4]
-
Excellent Mechanical Strength: The strong intermolecular forces within the polymer network result in robust aerogels that can withstand the mechanical stresses of battery assembly and operation.[3]
-
Superior Electrolyte Wettability: The presence of polar groups in the polymer structure enhances the affinity for polar liquid electrolytes, leading to higher electrolyte uptake and improved ionic conductivity.[5]
-
High Porosity and Tortuosity: The aerogel structure provides a highly porous and tortuous network that effectively prevents dendrite growth from the lithium anode, a common failure mechanism in lithium-ion batteries.[3]
Experimental Protocols
I. Synthesis of Polybenzimidazole (PBI) Aerogel Separator
This protocol describes a general method for the synthesis of a PBI aerogel, which can be adapted using this compound as the diamine monomer.
Materials:
-
This compound
-
Isophthalic acid (or other suitable dicarboxylic acid)
-
Polyphosphoric acid (PPA)
-
N,N-Dimethylacetamide (DMAc)
-
Cross-linker (e.g., α,α′-dibromo-p-xylene)
-
Acetone
-
Supercritical CO2
Procedure:
-
Polymerization:
-
In a reaction vessel, combine this compound and isophthalic acid in polyphosphoric acid.
-
Heat the mixture under a nitrogen atmosphere to initiate polymerization. The specific temperature and time will depend on the desired molecular weight.
-
Precipitate the resulting PBI polymer in water, wash thoroughly, and dry.
-
-
Organogel Formation:
-
Dissolve the synthesized PBI polymer in DMAc to form a viscous solution.
-
Add a cross-linker to the polymer solution and mix vigorously.
-
Heat the mixture to form a stable organogel.[2]
-
-
Solvent Exchange:
-
Immerse the organogel in a series of acetone baths to replace the DMAc with acetone. This step is crucial for successful supercritical drying.[2]
-
-
Supercritical Drying:
-
Place the acetone-filled gel in a supercritical dryer.
-
Use supercritical CO2 to extract the acetone, leaving a highly porous aerogel structure.[2]
-
-
Separator Fabrication:
-
The resulting aerogel can be carefully sliced into thin membranes of the desired thickness for use as battery separators.
-
II. Fabrication of a Coin Cell for Electrochemical Testing
This protocol outlines the assembly of a CR2032 coin cell to evaluate the performance of the prepared aerogel separator.
Materials:
-
PBI Aerogel Separator
-
Lithium metal foil (anode)
-
Cathode material (e.g., LiFePO4 coated on aluminum foil)
-
Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Preparation:
-
Dry the aerogel separator, cathode, and all cell components under vacuum at an appropriate temperature to remove any moisture.
-
Transfer all materials and equipment into an argon-filled glovebox.
-
-
Assembly:
-
Place the cathode disc in the bottom cap of the coin cell.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Carefully place the aerogel separator on top of the cathode.
-
Add more electrolyte to fully saturate the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap onto the assembly.
-
-
Crimping:
-
Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.[6]
-
-
Resting:
-
Allow the assembled cell to rest for several hours to ensure complete electrolyte wetting of the electrodes and separator.
-
III. Electrochemical Characterization
The following are standard electrochemical tests to evaluate the performance of the aerogel separator in a lithium-ion battery.
1. Ionic Conductivity:
-
Measure the impedance of the electrolyte-soaked separator using electrochemical impedance spectroscopy (EIS). The ionic conductivity can be calculated from the bulk resistance.
2. Electrochemical Stability Window:
-
Use linear sweep voltammetry (LSV) to determine the voltage range at which the separator remains stable without undergoing oxidation or reduction.
3. Battery Cycling Performance:
-
Perform galvanostatic charge-discharge cycling at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability of the battery.
4. C-Rate Capability:
-
Cycle the cell at progressively higher C-rates to assess the separator's ability to facilitate rapid ion transport.
5. Dendrite Suppression Test:
-
Cycle a symmetric Li/separator/Li cell and monitor the voltage profile for indications of short-circuiting due to dendrite growth.
Data Presentation
The following tables summarize typical performance data for polybenzimidazole-based aerogel separators compared to conventional polypropylene (PP) separators.
Table 1: Physical and Thermal Properties
| Property | PBI Aerogel Separator | Polypropylene (PP) Separator |
| Porosity (%) | ~80-95[3][7] | ~40-50 |
| Electrolyte Uptake (%) | >300[7] | <100 |
| Thermal Shrinkage (150°C, 0.5h) | <1%[8] | >30%[8] |
| Decomposition Temperature (°C) | >500[3] | ~165 |
Table 2: Electrochemical Performance
| Property | PBI Aerogel Separator | Polypropylene (PP) Separator |
| Ionic Conductivity (mS/cm) | 1.5 - 2.5[7][9] | ~0.5 - 1.0 |
| Discharge Capacity (mAh/g at 0.5C) | ~160[7] | ~150 |
| Capacity Retention (after 200 cycles) | >97%[7] | ~80-90% |
Visualizations
Experimental Workflow for PBI Aerogel Separator Synthesis and Testing
Caption: Workflow for PBI aerogel separator synthesis and electrochemical testing.
Logical Relationship of Material Properties to Battery Performance
Caption: Relationship between material composition, properties, and battery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Polybenzimidazole Aerogels with High Thermal Stability and Mechanical Performance for Advanced Thermal Insulation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npl.co.uk [npl.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. dataphysics-instruments.com [dataphysics-instruments.com]
- 6. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Composite waste-based aramid aerogel separators | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Condensation Reaction of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine with Anhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the condensation reaction of 2-(4-aminophenyl)-1H-benzimidazol-5-amine with various anhydrides to synthesize high-performance polyimides. This class of polymers is of significant interest due to its exceptional thermal stability, mechanical strength, and potential applications in advanced materials and biomedical fields.
Introduction
The condensation reaction of aromatic diamines with dianhydrides is a well-established method for the synthesis of polyimides, a class of polymers known for their outstanding properties. This compound is a particularly interesting diamine monomer due to the rigid and thermally stable benzimidazole moiety incorporated into its structure. The presence of the benzimidazole ring is known to enhance the thermal and mechanical properties of the resulting polymers. Furthermore, the benzimidazole core is a privileged structure in medicinal chemistry, suggesting potential for the resulting polyimides in biomedical applications, such as drug delivery systems or as biocompatible materials.[1][2]
The synthesis of polyimides from this compound typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the imide ring.
Key Applications
Polyimides derived from this compound are promising materials for a range of applications, including:
-
High-Temperature Adhesives and Composites: Their high thermal stability makes them suitable for use in the aerospace and electronics industries where materials are exposed to extreme temperatures.
-
Gas Separation Membranes: The rigid polymer backbone can lead to materials with good gas permeability and selectivity.
-
Biomedical Devices and Drug Delivery: The benzimidazole group is a common motif in pharmacologically active compounds, opening possibilities for creating biocompatible and functional polymers for medical applications.[2]
-
Flexible Electronics: The excellent mechanical and dielectric properties of these polyimides make them candidates for use as substrates in flexible displays and printed circuit boards.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of polyimides from this compound. The specific reaction conditions may need to be optimized depending on the anhydride used.
Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol describes the synthesis of the poly(amic acid) intermediate.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
Procedure:
-
In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar equivalent of this compound in anhydrous DMAc or NMP.
-
Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
In a separate flask, dissolve an equimolar amount of the dianhydride in anhydrous DMAc or NMP.
-
Slowly add the dianhydride solution to the diamine solution dropwise at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours to allow for the formation of a viscous poly(amic acid) solution.
Protocol 2: Thermal Imidization of Poly(amic acid)
This protocol details the conversion of the poly(amic acid) to the final polyimide via thermal treatment.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate (e.g., glass plate)
-
High-temperature oven with programmable temperature control
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a thin film of uniform thickness.
-
Place the coated substrate in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere:
-
Heat to 100 °C and hold for 1 hour to remove the solvent.
-
Increase the temperature to 200 °C and hold for 1 hour.
-
Further increase the temperature to 300 °C and hold for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, cool the oven down to room temperature slowly.
-
Carefully peel the resulting polyimide film from the glass substrate.
Protocol 3: Chemical Imidization of Poly(amic acid)
This protocol describes an alternative method for imidization using chemical dehydrating agents.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.
Data Presentation
The properties of polyamides synthesized from 2-(4-aminophenyl)-5-aminobenzimidazole (p-DABI) and various oligo(ethylene oxide)dibenzoyl chlorides are summarized in the table below. While these are polyamides and not polyimides, the data provides insight into the general characteristics of polymers derived from this diamine.[4]
| Polymer | Inherent Viscosity (dL/g) | Tg (°C) | Td, 10% (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| p-PABI(EO)1 | 1.05 | 300 | 415 | 156 | 3.6 | 12 |
| p-PABI(EO)2 | 0.85 | 225 | 405 | 135 | 2.9 | 15 |
| p-PABI(EO)3 | 0.65 | 170 | 400 | 110 | 2.5 | 18 |
| p-PABI(EO)4 | 0.55 | 125 | 395 | 77 | 2.1 | 20 |
Visualization of Experimental Workflow
The general workflow for the synthesis of polyimides from this compound and a dianhydride is depicted below.
Caption: General workflow for polyimide synthesis.
Signaling Pathways and Logical Relationships
The synthesis of polyimides via the two-step method involves a clear logical progression from monomers to the final polymer, as illustrated in the following diagram.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. Synthesis and Properties of Polyimides Containing Benzimidazole Group [cjcu.jlu.edu.cn]
- 3. The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
Characterization of High-Performance Aromatic Polymers: Application Notes and Protocols
A Note on Terminology: The acronym "APBIA" is not a standardized designation for a specific polymer. Based on common chemical nomenclature in polymer science, it is likely to refer to a high-performance polymer, such as a P olyi mide or P olya mide, derived from an A minop henoxyb iphenyl-type monomer. This document provides detailed application notes and protocols for the characterization of such aromatic polymers, which are of significant interest to researchers, scientists, and drug development professionals for their exceptional thermal stability, mechanical strength, and chemical resistance.
The following sections detail the key techniques used to characterize these advanced materials, complete with experimental protocols and data presentation guidelines.
Molecular Weight Determination
The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical and solution properties.
Application Note: For aromatic polyimides and polyamides, which often have limited solubility, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[1][2] The choice of solvent and calibration standards is critical for obtaining accurate results.
Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Materials:
-
Polymer sample
-
High-performance liquid chromatography (HPLC) grade solvent (e.g., N,N-dimethylformamide (DMF) with 0.01 M LiBr, or m-cresol)
-
Polymer standards with narrow molecular weight distribution (e.g., polystyrene or polymethyl methacrylate)
-
GPC/SEC system equipped with a refractive index (RI) detector and a UV detector.
Procedure:
-
Sample Preparation: Dissolve the polymer sample in the chosen mobile phase solvent at a concentration of approximately 1-2 mg/mL. Complete dissolution may require gentle heating and stirring.
-
System Setup:
-
Equilibrate the GPC/SEC columns and detectors with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).
-
Ensure a stable baseline for the detectors.
-
-
Calibration: Inject a series of narrow molecular weight standards to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Sample Analysis: Inject the filtered polymer solution into the GPC/SEC system.
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the polymer sample from its chromatogram.
Data Presentation:
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Volume (mL) |
| APBIA-Polyimide-1 | 45,000 | 92,000 | 2.04 | 15.2 |
| APBIA-Polyamide-1 | 52,000 | 110,000 | 2.11 | 14.8 |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identifying functional groups within the polymer.
Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for verifying the successful synthesis of polyimides and polyamides.[3][4] For polyimides, characteristic imide ring absorption bands are observed. For polyamides, the presence of amide I and amide II bands, along with N-H stretching, confirms the polymer structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information, including the confirmation of monomer integration and the polymer's microstructure.[3][5]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups in the polymer and confirm its chemical structure.
Materials:
-
Dry polymer sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.
Procedure:
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the dry polymer powder or film directly on the ATR crystal.
-
For KBr pellets, mix a small amount of the polymer with dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the spectrum of the polymer sample over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands. For a typical aromatic polyimide, look for:
-
~1780 cm⁻¹ (asymmetric C=O stretching)
-
~1720 cm⁻¹ (symmetric C=O stretching)
-
~1370 cm⁻¹ (C-N stretching)
-
~720 cm⁻¹ (imide ring deformation)
-
Data Presentation:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Imide C=O (asymmetric) | 1775 |
| Imide C=O (symmetric) | 1722 |
| C-N Stretch | 1368 |
| Imide Ring Deformation | 725 |
| Aromatic C-H | 3050 |
Thermal Analysis
Thermal analysis techniques are crucial for evaluating the high-performance nature of these polymers, specifically their thermal stability and glass transition temperature.[6]
Application Note: Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer.[5] Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][5]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of the polymer.
Materials:
-
Dry polymer sample (5-10 mg)
-
TGA instrument
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dry polymer into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition (Td) and the temperature at 5% weight loss (T5%).
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Materials:
-
Dry polymer sample (5-10 mg)
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh the dry polymer sample into a DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 300 °C) at a constant rate (e.g., 20 °C/min) to erase any prior thermal history.
-
Cool the sample rapidly to below its Tg.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
-
Data Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan.
Data Presentation:
| Polymer Sample | Td (°C) | T5% (°C) | Char Yield at 800 °C (%) | Tg (°C) |
| APBIA-Polyimide-1 | 520 | 535 | 62 | 260 |
| APBIA-Polyamide-1 | 490 | 510 | 58 | 245 |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the characterization of APBIA-derived polymers.
Caption: Experimental workflow for thermal analysis of polymers.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy Bis[4-(4-aminophenoxy)phenyl]sulfone (EVT-312526) | 13080-89-2 [evitachem.com]
- 3. One-Step Synthesis of Biphasic, Cavity-forming Polymer Particles via Dispersion Copolymerization of Styrene and Sulfobetaine Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrahigh molecular weight polymer synthesis via aqueous dispersion polymerization - American Chemical Society [acs.digitellinc.com]
- 6. Polybenzimidazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: FT-IR and NMR Analysis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5), a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected spectral characteristics, provides detailed experimental protocols for sample analysis, and includes diagrams illustrating the experimental workflow and a potential biological signaling pathway.
Introduction
This compound is a benzimidazole derivative featuring amino groups on both the benzimidazole ring system and the 2-phenyl substituent. The benzimidazole core is a privileged scaffold in drug discovery, known to interact with various biological targets.[1] This compound serves as a critical building block for the synthesis of novel therapeutic agents, particularly in oncology, and as a monomer for high-performance polymers.[1] Spectroscopic techniques such as FT-IR and NMR are essential for the structural elucidation and purity assessment of this molecule.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its amine (N-H), aromatic (C-H, C=C), and benzimidazole-specific (C=N, C-N) bonds.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on the typical vibrational frequencies of aromatic amines and benzimidazole derivatives.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Stretching (Asymmetric & Symmetric) | Primary Aromatic Amine (-NH₂) | Medium - Strong |
| 3350 - 3250 | N-H Stretching | Imidazole (N-H) | Medium (Broad) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium - Weak |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1620 - 1580 | C=C Stretching | Aromatic Ring | Medium - Strong |
| 1615 - 1600 | C=N Stretching | Imidazole Ring | Medium - Strong |
| 1335 - 1250 | C-N Stretching | Aromatic Amine | Strong |
| 910 - 665 | N-H Wagging | Primary & Secondary Amines | Strong (Broad) |
NMR Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar benzimidazole derivatives and the known effects of amino substituents on aromatic rings. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | Broad Singlet | 1H | Imidazole N-H |
| ~7.8 - 6.5 | Multiplet | 7H | Aromatic C-H |
| ~5.0 - 3.5 | Broad Singlet | 4H | Amine N-H₂ |
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 150 | Imidazole C2 |
| ~150 - 145 | Aromatic C-NH₂ |
| ~140 - 130 | Aromatic Quaternary C |
| ~130 - 110 | Aromatic C-H |
Experimental Protocols
Protocol 1: FT-IR Sample Preparation (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer a portion of the finely ground mixture into a pellet-forming die.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is often preferred for benzimidazole derivatives due to its excellent dissolving power and the ability to observe exchangeable N-H protons.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Volume Adjustment: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Capping and Cleaning: Cap the NMR tube and wipe the exterior with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Workflow and Potential Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the spectroscopic analysis and a potential signaling pathway that may be modulated by benzimidazole derivatives.
Caption: Experimental workflow for FT-IR and NMR analysis.
Caption: Potential inhibition of the FGFR/MEK5/ERK5 signaling pathway.
References
Application Notes and Protocols: Thermal Stability Analysis of Polyimides Containing 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid, heterocyclic structures, such as benzimidazole rings, into the polyimide backbone can further enhance these properties. This document focuses on the thermal stability analysis of polyimides synthesized using the diamine monomer 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA). The presence of the benzimidazole moiety contributes to increased glass transition temperatures (Tg) and improved oxidative stability, making these materials suitable for demanding applications in aerospace, electronics, and other advanced industries.[1][2]
These application notes provide a summary of the thermal properties of APBIA-based polyimides and detailed protocols for their analysis using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA).
Data Presentation
The thermal properties of polyimides are significantly influenced by their chemical structure, molecular weight, and the synthetic route employed. The incorporation of APBIA into the polymer backbone generally leads to a notable improvement in thermal stability. Below is a summary of typical thermal properties for polyimides containing this compound, derived from various dianhydrides.
| Polymer System | 5% Weight Loss Temp. (Td5, °C) in N2 | Glass Transition Temp. (Tg, °C) | Residue at 800°C in N2 (%) | Reference |
| Polyimide from APBIA and Pyromellitic Dianhydride (PMDA) | > 500 | > 450 | > 55 | [3] |
| Polyimide from APBIA and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | > 500 | ~300 | > 55 | [4] |
| Polyimide from APBIA and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 516-530 | 259-329 | 57-64 | [5] |
| Copolyimide with 50% bis-benzimidazole diamine | 554 | 448 | - | [6][7] |
Note: The values presented are illustrative and can vary based on the specific synthetic conditions and the co-monomers used.
Experimental Protocols
Accurate and reproducible thermal analysis is crucial for characterizing the performance of these high-temperature polymers. The following are detailed protocols for the most common thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyimide. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9][10]
Instrumentation: A standard thermogravimetric analyzer.
Protocol:
-
Sample Preparation: Ensure the polyimide sample is dry and in a powder or film form. A typical sample mass is 5-10 mg.
-
Instrument Setup:
-
Place the sample in a platinum or ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Tare the balance.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to assess inherent thermal stability, while air is used to evaluate thermo-oxidative stability.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min or 20°C/min.[11]
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition.
-
Determine the temperature at 5% and 10% weight loss (Td5 and Td10), which are common indicators of thermal stability.[11]
-
Determine the percentage of char yield or residue at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]
Instrumentation: A differential scanning calorimeter.
Protocol:
-
Sample Preparation: Use a 3-5 mg sample of the polyimide, either as a powder or a small piece of film. The sample should be encapsulated in an aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Ramp from 30°C to a temperature above the expected Tg (e.g., 400°C) at a heating rate of 10°C/min. This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the maximum temperature back to 30°C at a controlled rate (e.g., 10°C/min or 20°C/min).
-
Second Heating Scan: Ramp from 30°C to the maximum temperature at a heating rate of 10°C/min. The Tg is determined from this scan.
-
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
Determine the Tg as the midpoint of the transition.
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the polyimide as a function of temperature, providing a more sensitive determination of the glass transition temperature. DMA subjects the sample to an oscillating force and measures the resulting displacement.[8][10]
Instrumentation: A dynamic mechanical analyzer.
Protocol:
-
Sample Preparation: Prepare a rectangular film specimen with typical dimensions of approximately 20 mm (length) x 5 mm (width) x 0.1 mm (thickness).
-
Instrument Setup:
-
Mount the film in the instrument's clamps (e.g., tension or cantilever mode).
-
-
Experimental Conditions:
-
Frequency: Apply a sinusoidal stress at a fixed frequency, typically 1 Hz.[12]
-
Temperature Program: Ramp the temperature from ambient to a temperature well above the Tg (e.g., 450°C) at a heating rate of 3-5°C/min.[12]
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve. It can also be determined from the onset of the drop in the storage modulus curve.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of polyimide foams containing benzimidazole units - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a versatile heterocyclic compound that serves as a crucial building block in the design and synthesis of novel therapeutic agents.[1] Its benzimidazole core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy. The presence of two primary amino groups at the C5 and para-positions of the phenyl ring offers reactive sites for chemical modification, allowing for the generation of diverse libraries of compounds with varied biological activities.[1]
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors. Detailed protocols for common assays used to evaluate the biological activity of its derivatives are also presented.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] The benzimidazole structure can mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.
Derivatives of this compound have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines. The strategic modification of the amino groups allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The following tables summarize the in vitro activity of selected derivatives from published studies, illustrating the therapeutic potential of this scaffold.
Table 1: VEGFR-2 Kinase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound ID | Modification on the Scaffold | VEGFR-2 IC50 (µM) | Reference |
| 7s | N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 0.03 | [2] |
| 4c | Benzimidazole-oxadiazole derivative | 0.475 | [3] |
| 4d | Benzimidazole-oxadiazole derivative | 0.618 | [3] |
| VH02 | 1,4-disubstituted-1H-1,2,3-triazole derivative | 0.56 | [4] |
Table 2: Anti-proliferative Activity of Selected Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7s | MCF-7 (Breast Cancer) | 1.2 | [2] |
| 7s | Hep-G2 (Liver Cancer) | 13.3 | [2] |
| 6a-c | MCF-7 (Breast Cancer) | 1.29 - 4.30 | [5] |
| 11 | HepG-2 (Liver Cancer) | 9.52 | [6] |
| 11 | A549 (Lung Cancer) | 10.61 | [6] |
| 11 | Caco-2 (Colon Cancer) | 12.45 | [6] |
| 11 | MDA (Breast Cancer) | 11.52 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative being tested and the available laboratory equipment.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo™ MAX Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the appropriate wells of the 96-well plate.
-
Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
-
Kinase Reaction:
-
Add the master mixture to all wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After incubation, add Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Anti-proliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the test compound dilutions.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition by benzimidazole derivatives.
Experimental Workflow
Caption: Workflow for the development of benzimidazole-based kinase inhibitors.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application Notes: Synthesis of Benzimidazole-Based Therapeutic Agents from o-Phenylenediamine
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a multitude of pharmacologically active compounds.[1] This privileged heterocyclic scaffold, formed by the fusion of benzene and imidazole rings, is structurally similar to naturally occurring nucleotides, allowing it to readily interact with various biopolymers and biological targets.[2] Consequently, benzimidazole-based compounds exhibit a vast array of therapeutic activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and anthelmintic properties.[3][4][5] Several commercially successful drugs, such as the proton pump inhibitors omeprazole and pantoprazole, and the anthelmintic albendazole, feature the benzimidazole core, highlighting its significance in drug development.[3]
The synthesis of the benzimidazole nucleus is most commonly and efficiently achieved through the condensation of o-phenylenediamine (OPD) with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives.[6][7] This versatile approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity. This document provides detailed protocols for the synthesis of the parent benzimidazole ring and 2-substituted derivatives from o-phenylenediamine, summarizes key reaction data, and illustrates a relevant biological pathway targeted by these agents.
Experimental Protocols
Protocol 1: Synthesis of Unsubstituted Benzimidazole (Phillips Method)
This protocol details the classic synthesis of the parent benzimidazole ring via the condensation of o-phenylenediamine with formic acid.[8][9]
Principle: o-phenylenediamine undergoes a cyclization and condensation reaction with formic acid upon heating. The reaction involves the formation of two carbon-nitrogen bonds and the elimination of two water molecules to yield the stable aromatic benzimidazole ring.[9][10]
Materials and Equipment:
-
o-phenylenediamine (m.p. 99-101°C)
-
Formic acid (90%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Decolorizing carbon (Norite)
-
Round-bottomed flask (250 mL or 500 mL)
-
Water bath or heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Measuring cylinders
Procedure:
-
In a 500 mL round-bottomed flask, place 54 g (0.5 mole) of o-phenylenediamine.[8]
-
Carefully add 32 mL (34.6 g, 0.75 mole) of 90% formic acid to the flask.[8]
-
Heat the mixture in a water bath at 100°C for 2 hours.[8][10]
-
After heating, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution to the cooled mixture, with constant swirling, until the solution is just alkaline to litmus paper.[8]
-
Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.[10]
-
Wash the crude product thoroughly with approximately 50 mL of ice-cold water to remove residual salts.[8]
Recrystallization and Purification:
-
Transfer the crude product to a 1.5 L beaker and add 750 mL of water. Heat the suspension to boiling to dissolve the benzimidazole.[8]
-
Add 2 g of decolorizing carbon to the hot solution and continue to digest (gently boil) for 15 minutes to remove colored impurities.[8][10]
-
Rapidly filter the hot solution through a pre-heated Büchner funnel to prevent premature crystallization.[8]
-
Cool the clear filtrate to approximately 10-15°C to induce crystallization.
-
Collect the purified white crystals of benzimidazole by suction filtration and wash them with a small amount of cold water (approx. 50 mL).[8]
-
Dry the final product in an oven at 100°C. The expected melting point is 170-172°C.[8]
Protocol 2: General Synthesis of 2-Substituted Benzimidazoles from Aldehydes
This protocol describes a general method for synthesizing 2-substituted benzimidazoles by condensing o-phenylenediamine with various aldehydes, often facilitated by a catalyst.[11][12]
Materials and Equipment:
-
o-phenylenediamine (OPD)
-
Substituted aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), ammonium chloride)[11][12]
-
Solvent (e.g., Dimethylformamide (DMF), Chloroform (CHCl₃))[11][12]
-
Round-bottomed flask
-
Stir plate and magnetic stir bar
-
Heating mantle with temperature control
-
Standard glassware for work-up and purification
Procedure (using p-TsOH as catalyst):
-
In a round-bottomed flask, prepare a solution of the desired aldehyde (0.01 mole) and o-phenylenediamine (0.01 mole) in 3 mL of DMF.[11]
-
Add the catalyst, p-TsOH (a catalytic amount, e.g., 20 mol%), to the mixture.[11]
-
Heat the reaction mixture with stirring at 80°C for 2-3 hours.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add the reaction mixture dropwise into a beaker of cold water to precipitate the product.[11]
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Synthesis of Benzimidazole and Derivatives from o-Phenylenediamine
| Product | Second Reagent | Catalyst/Conditions | Yield (%) | M.P. (°C) | Reference(s) |
| Benzimidazole | Formic Acid | 100°C, 2h | 83-85% | 170-172 | [8][13] |
| 2-Methylbenzimidazole | Acetic Acid | Heat | 68% | 172-174 | [8] |
| 2-Phenyl-1H-benzimidazole | Benzaldehyde | NH₄Cl, CHCl₃, RT, 4h | 94% | 292-294 | [12] |
| 4-(1H-benzimidazol-2-yl)phenol | 4-Hydroxybenzaldehyde | NH₄Cl, CHCl₃, RT, 4h | 84% | 230-232 | [12] |
| 2-(4-methylphenyl)-1H-benzimidazole | 4-Methylbenzaldehyde | NH₄Cl, CHCl₃, RT, 4h | 88% | 218-220 | [12] |
Table 2: Biological Activity of Selected Benzimidazole Derivatives
| Compound | Therapeutic Target/Activity | IC₅₀ Value | Cell Line/Assay | Reference(s) |
| Compound 5a (2-aryl benzimidazole) | EGFR Kinase Inhibition | ~2 µM | HepG-2 cells | [14] |
| Compound 5e (2-aryl benzimidazole) | EGFR Kinase Inhibition | ~2 µM | HepG-2 cells | [14] |
| GSK669 (benzimidazole diamide) | NOD2 Signaling Pathway Inhibitor | ~1 µM | IL-8 response assay | [15] |
| Compound 1a (2-aminobenzimidazole) | NF-κB Activation (PKC-driven) | < 0.1 µM | IL-8 production in HEK293 cells | [16] |
| Derivatives 7b, 7c, 7i | α-amylase Inhibition | 1.20, 1.40, 1.10 µM | α-amylase inhibitory assay | [4] |
Visualizations
Workflow and Signaling Pathways
References
- 1. ijariie.com [ijariie.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main established synthetic pathways for this compound:
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Multi-step Synthesis: This route begins with the condensation of p-nitrobenzoic acid and aniline, followed by dinitration of the resulting N-(4'-nitrobenzoyl)aniline. The dinitro compound is then reduced to the corresponding triamine, which subsequently undergoes cyclodehydration to form the final product.[1][2]
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Direct Condensation: This approach involves the direct reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[3] This method is often catalyzed by an acid that also acts as a dehydrating agent.
Q2: Which catalysts are most effective for the synthesis of benzimidazoles?
Acid catalysts are crucial for the efficient synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.[3] Polyphosphoric acid (PPA) is a commonly used and highly effective catalyst as it also serves as a powerful dehydrating agent.[1][3] Ortho-phosphoric acid has also been successfully used as a catalyst.[1][3]
Q3: Can microwave-assisted synthesis improve the yield and reaction time?
Yes, microwave-assisted synthesis has been demonstrated to be a highly efficient method. For the synthesis of 2-(4-aminophenyl)-1H-benzimidazole, using polyphosphoric acid (PPA) as a catalyst under microwave irradiation can significantly reduce the reaction time to as little as 10 minutes and achieve high yields.[3]
Q4: What is the role of the amino groups in the final product?
The presence of multiple amino groups in this compound makes it a versatile intermediate. These groups facilitate its incorporation into larger, more complex molecular structures, which is particularly valuable in the synthesis of novel therapeutic agents and high-performance polymers.[3]
Troubleshooting Guide
Issue 1: Low yield in the direct condensation reaction.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction temperature. Reactions are often performed at elevated temperatures (e.g., 200°C) to drive the reaction forward.[3]- Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.- Ensure efficient water removal. The use of a strong dehydrating agent like polyphosphoric acid (PPA) is critical.[1][3] |
| Sub-optimal catalyst | - Switch to polyphosphoric acid (PPA) if not already in use, as it is a highly effective catalyst and dehydrating agent.[1][3]- Consider microwave-assisted synthesis in the presence of PPA, which has been shown to provide excellent yields in a short time.[3] |
| Impure reactants | - Ensure the purity of the o-phenylenediamine and p-aminobenzoic acid starting materials. Recrystallization of the starting materials may be necessary.[1] |
| Product loss during workup | - After pouring the reaction mixture into ice water, carefully neutralize the solution to precipitate the product. The pH should be adjusted to around 7.[1][4]- Wash the filtered product with cold water to remove residual acid and salts. |
Issue 2: Difficulty in purification of the final product.
| Potential Cause | Troubleshooting Suggestion |
| Presence of starting materials | - Ensure the reaction has gone to completion before workup.- Recrystallization from a suitable solvent, such as ethanol, can be effective for purification. However, be aware that this may lead to a decrease in the overall yield.[1] |
| Formation of side products | - Optimize reaction conditions (temperature, time) to minimize side reactions.- Column chromatography may be necessary for the separation of closely related impurities. |
| Product is an acid salt | - During workup, ensure complete neutralization with a base like ammonia or sodium carbonate solution to obtain the free amine form of the product.[1][4] |
Quantitative Data on Synthesis Yields
| Synthetic Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Direct Condensation | o-phosphoric acid, 200°C | 2 hours | 70% | [3] |
| Microwave-Assisted Synthesis | Polyphosphoric acid (PPA) | 10 minutes | 89.5% | [3] |
| Cycloreduction | Sodium sulfide, phosphoric acid, 100°C | 12 hours | 96% | [4] |
| Catalytic Cycloreduction | Pd/active carbon, H₂, 90°C, 30 bars | 1 hour | 92.7% | [5] |
Experimental Protocols
Protocol 1: Synthesis via Direct Condensation using o-Phosphoric Acid
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To a reaction flask, add 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.[1]
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Add 25 mL of o-phosphoric acid to the flask.[1]
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Reflux the mixture for 4 hours.[1]
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After cooling, pour the reaction mixture over a mixture of ice and water.[1]
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Neutralize the solution to pH 7 by adding a 10% ammonia solution, using litmus paper to monitor the pH.[1]
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Filter the resulting precipitate, wash it with cold water, and dry it.[1]
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Purify the crude product by recrystallization from ethanol.[1]
Protocol 2: Synthesis via Cycloreduction
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In a 100 mL single-necked flask, add 2.84 g (0.01 mol) of 2-(4-nitrophenyl)-5-nitrobenzimidazole and 50 mL of water.[4]
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Add phosphoric acid to adjust the pH to below 1.[4]
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Add 3.9 g (0.05 mol) of solid sodium sulfide.[4]
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Heat the mixture to 100°C and maintain the reaction for 12 hours.[4]
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Cool the reaction mixture to room temperature and filter.
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Neutralize the filtrate to a pH of 7 by adding a 25% (w/w) aqueous solution of sodium carbonate, which will cause the product to precipitate.[4]
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Filter the precipitate, wash it several times with water, and dry to obtain the final product.[4]
Visualizations
References
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Aminophenyl)-1H-benzimidazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for this compound.[1] If the yield is low, the compound might be too soluble in ethanol even at low temperatures. Consider testing solvent systems with varying polarities, such as ethanol/water or methanol/water mixtures. |
| Excessive solvent volume | Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization | If the solution cools too quickly, impurities can be trapped within the crystals. Ensure the solution cools slowly to room temperature before placing it in an ice bath to maximize pure crystal formation. |
| Incomplete precipitation | The compound may require a longer time or lower temperatures to fully precipitate. After initial cooling, store the solution at a lower temperature (e.g., 4°C) for an extended period. |
Issue 2: Product is still impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| Co-precipitation of impurities | If impurities have similar solubility profiles to the desired product, they may co-precipitate. A second recrystallization may be necessary. Alternatively, consider a different purification technique like column chromatography to remove these impurities. |
| Incomplete removal of starting materials | Unreacted starting materials from the synthesis, such as p-nitrobenzoic acid and aniline derivatives, can be present.[1] An acid-base extraction prior to recrystallization can help remove acidic or basic starting materials. |
| Presence of colored impurities | Colored byproducts can be difficult to remove by recrystallization alone. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Issue 3: Difficulty with column chromatography separation.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | The polarity of the eluent system is critical for good separation on silica gel. A common approach for amine-containing compounds is to use a mobile phase consisting of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonia to reduce peak tailing.[2] |
| Compound streaking on the column | The basic nature of the amino groups can lead to strong interactions with the acidic silica gel, causing streaking. Adding a small percentage (0.5-1%) of a base such as triethylamine or ammonium hydroxide to the mobile phase can mitigate this issue.[2] |
| Poor separation of closely related impurities | Isomeric impurities or byproducts with similar polarity can be challenging to separate. A shallower solvent gradient or isocratic elution with an optimized mobile phase composition may be required. High-Performance Liquid Chromatography (HPLC) can offer better resolution for difficult separations.[3] |
| Sample loading issues | Overloading the column can lead to poor separation. Ensure the amount of crude material is appropriate for the column size. For compounds with low solubility in the mobile phase, a dry loading technique is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most frequently cited methods for purifying this compound are recrystallization and column chromatography. Recrystallization from ethanol is a common final step to obtain a crystalline product with high purity.[1] Column chromatography, typically using silica gel, is employed to separate the target compound from significant impurities.[2]
Q2: What are the likely impurities in crude this compound?
The impurities will largely depend on the synthetic route. A common synthesis involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction, and cyclization.[1] Potential impurities could include:
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Unreacted starting materials (e.g., p-nitrobenzoic acid, aniline).
-
Intermediates from the synthesis (e.g., N-(4'-nitrobenzoyl)-aniline, N-(4'-nitrobenzoyl)-2,4-dinitro-aniline, and the corresponding triamine).[1]
-
Byproducts from side reactions.
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Residual reducing agents or catalysts.[4]
Q3: What analytical techniques can be used to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound due to its high resolution and sensitivity.[3] A reverse-phase HPLC method using a C18 column is often suitable.[3] Other techniques include Thin Layer Chromatography (TLC) for rapid, qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities.
Q4: Can I use acid-base extraction for purification?
Yes, acid-base extraction can be a useful preliminary purification step.[2] Since this compound has basic amino groups, it can be extracted into a dilute acidic aqueous solution from an organic solvent. Neutral and acidic impurities will remain in the organic layer. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified product.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at an appropriate temperature (e.g., 170°C, as mentioned in one patent).[1]
Protocol 2: Column Chromatography on Silica Gel
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Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a chromatography column. Equilibrate the column by running the initial mobile phase through it.
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Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase. If the compound is not very soluble, use a "dry loading" method: dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
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Loading and Elution: Carefully load the prepared sample onto the top of the silica gel bed. Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. To prevent peak tailing, 0.5-1% of triethylamine can be added to the mobile phase.[2]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄ |
| Molecular Weight | 224.26 g/mol [1][5] |
| Melting Point | 235°C (after recrystallization from ethanol and heating at 170°C)[1] |
| Appearance | Crystalline solid |
Visualizations
Caption: Purification workflow for crude this compound.
References
- 1. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. RU2547261C2 - Method of obtaining 5(6)-amino-2-(4-aminophenyl)benzimidazole from 2',4,4'-trinitrobenzanilide - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Polymerization of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound (APBIA)?
The main challenges in the polymerization of APBIA, a rigid aromatic diamine, include achieving high molecular weight polymers, managing the poor solubility of the resulting polyamides or polyimides, and preventing side reactions that can lead to branching or cross-linking. The rigid nature of the APBIA monomer contributes to the insolubility and high glass transition temperatures of the polymers, making them difficult to process.[1]
Q2: How can I improve the solubility of polymers derived from APBIA?
Improving the solubility of APBIA-based polymers is crucial for their processing and characterization. Strategies to enhance solubility include:
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Incorporation of flexible linkages: Introducing flexible ether linkages into the polymer backbone can disrupt the rigid structure and improve solubility in organic solvents.[1]
-
Copolymerization: Introducing a more flexible co-monomer during polymerization can increase the entropy of the polymer chains and reduce the packing efficiency, leading to better solubility.
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Use of polar aprotic solvents: Polymers based on APBIA often show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1] The addition of salts like lithium chloride (LiCl) to these solvents can further enhance solubility.[2]
-
Synthesis of precursor polymers: Preparing a soluble precursor polymer that can be processed and then converted to the final insoluble polymer via a thermal or chemical treatment is another effective approach.
Q3: What factors influence the molecular weight of the resulting polymer?
Achieving a high molecular weight is critical for obtaining desirable mechanical properties in the final polymer. Key factors influencing molecular weight include:
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Monomer Purity: The purity of APBIA and the co-monomer (e.g., diacid chloride) is paramount. Monofunctional impurities can act as chain terminators, limiting the polymer chain growth.
-
Stoichiometric Balance: A precise 1:1 molar ratio of the reacting functional groups (amine and acyl chloride) is essential for achieving high molecular weight in step-growth polymerization.
-
Reaction Conditions: Temperature, reaction time, and the efficiency of removing byproducts (like HCl in polyamidation) significantly impact the extent of reaction and, consequently, the molecular weight.
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Reaction Medium: The choice of an appropriate solvent that can keep the growing polymer chains in solution is crucial to allow for chain extension.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure efficient stirring to promote monomer interaction. |
| Side reactions consuming monomers. | Lower the reaction temperature to minimize side reactions. Verify the purity of the monomers. | |
| Loss of product during work-up. | Optimize the precipitation and washing steps to minimize loss of oligomers. | |
| Low Molecular Weight | Impurities in monomers acting as chain terminators. | Purify the APBIA and co-monomer before polymerization. |
| Imbalance in monomer stoichiometry. | Carefully measure and ensure a 1:1 molar ratio of the reactive monomers. | |
| Premature precipitation of the polymer from the reaction medium. | Use a solvent system in which the polymer is soluble, or increase the reaction temperature to maintain solubility. | |
| Poor Polymer Solubility | Rigid polymer backbone leading to strong intermolecular interactions. | Introduce flexible co-monomers or functional groups to disrupt chain packing.[1] |
| High crystallinity of the polymer. | Rapidly precipitate the polymer from solution to obtain a more amorphous structure. Characterization by WAXS can confirm the amorphous nature.[1] | |
| Gel Formation / Cross-linking | Presence of polyfunctional impurities in the monomers. | Ensure the monomers are strictly difunctional through rigorous purification. |
| Side reactions occurring at high temperatures. | Lower the reaction temperature and monitor the reaction progress closely. |
Experimental Protocols
Synthesis of this compound (APBIA)
A detailed two-step synthesis involves the initial formation of a dinitro intermediate followed by its reduction.
Step 1: Synthesis of 2-(4-Nitrophenyl)-5-nitrobenzimidazole [1]
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In a 1-L flask equipped with a stirrer and reflux condenser, add 250.0 g of methanesulfonic acid and 25.0 g of phosphorus pentoxide.
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Stir the mixture for 2 hours.
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Add 24.7 g (0.16 mol) of 4-nitro-1,2-phenylenediamine and 30.0 g (0.16 mol) of 4-nitrobenzoyl chloride.
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Increase the temperature to 120 °C and stir the mixture overnight.
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Pour the resulting solution into water, and collect the precipitate by filtration.
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Recrystallize the product from a mixture of DMF and water to obtain pure 2-(4-nitrophenyl)-5-nitrobenzimidazole.
Step 2: Reduction to this compound [1]
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In a flask, dissolve 5.2 g (0.02 mol) of the dinitro intermediate in 150 mL of ethanol at reflux.
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Add 0.41 g of 10% Pd/C catalyst.
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Add 41 mL of hydrazine hydrate dropwise to the refluxing mixture.
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Stir and reflux the mixture overnight.
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After cooling, filter off the catalyst.
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Concentrate the filtrate to one-third of its volume.
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Pour the concentrated solution into water and neutralize with HCl to form a precipitate.
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Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to yield pure APBIA.
Polymerization of APBIA with a Diacid Chloride (Example: Polyamide Synthesis)[1]
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In a reaction flask under a nitrogen atmosphere, dissolve the purified APBIA in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
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Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride monomer dissolved in the same solvent.
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Maintain the temperature at 0 °C for 30 minutes and then allow the reaction to proceed at room temperature overnight with continuous stirring.
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Pour the viscous polymer solution into a non-solvent like water or ethanol to precipitate the polymer.
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Filter the polymer, wash it thoroughly with water and ethanol to remove unreacted monomers and solvent.
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Dry the final polymer under vacuum at an elevated temperature (e.g., 110 °C).
Data Presentation
Table 1: Influence of Co-monomer Structure on Polyamide Properties (Derived from APBIA)
| Co-monomer (Diacid Chloride) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) |
| Terephthaloyl chloride | > 0.5 | 150 | < 5 |
| Isophthaloyl chloride | > 0.5 | 135 | < 5 |
| Adipoyl chloride | < 0.5 | Brittle Film | - |
Note: This table is a representative example based on general knowledge of aromatic polyamides. Actual values would need to be sourced from specific experimental data for APBIA-based polymers.
Visualizations
Experimental Workflow for APBIA Polymerization
Caption: Workflow for the synthesis of APBIA monomer and its subsequent polymerization.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting flowchart for addressing low molecular weight in APBIA polymerization.
References
Technical Support Center: Optimizing APBIA Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-5-aminobenzimidazole (APBIA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their APBIA synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is APBIA and what are its primary applications?
A1: APBIA stands for 2-(4-Aminophenyl)-5-aminobenzimidazole. It is a polymer monomer with the chemical formula C13H12N4 and CAS number 7621-86-5.[1][2] Its asymmetric conjugated imidazole ring structure, containing active hydrogen and lone pair electrons, makes it a valuable component in the production of high-performance polymers like polyimide films and polyaminoimides.[1] These materials are often used in the electronics and materials processing industries due to their high thermal resistance.[1]
Q2: What are the common synthetic routes for APBIA?
A2: There are two main synthetic routes for APBIA:
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Multi-step Synthesis: This classic approach involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the resulting N-(4-nitro-benzoyl)-2,4-dinitro-aniline to the corresponding triamine, and finally, a dehydrocyclization step to yield APBIA.[3]
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One-Pot Synthesis: A more direct method involves the condensation of o-phenylenediamine with p-aminobenzoic acid in the presence of a strong acid catalyst, such as hydrochloric acid, sulfuric acid, or o-phosphoric acid.[4]
Q3: What are the key challenges in APBIA synthesis?
A3: Common challenges in APBIA synthesis, and benzimidazole synthesis in general, include:
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Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired product.[5]
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Impurity Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.[5] Common impurities can arise from starting materials, byproducts, or degradation products.
-
Harsh Reaction Conditions: Some synthetic methods require high temperatures and strong acids, which may not be suitable for all laboratory settings and can lead to unwanted side reactions.[6][7]
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Purification Difficulties: The separation of APBIA from reaction byproducts and unreacted starting materials can be challenging due to similar polarities.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - For catalytic reductions, ensure the catalyst (e.g., Pd/C, Pt/C) is fresh and has not been poisoned. - For acid-catalyzed reactions, use the correct concentration and ensure it has not been neutralized. | Catalysts can lose activity over time or due to contaminants. The correct acid concentration is crucial for protonation and facilitating the reaction. |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC). | Benzimidazole formation can be slow. Increasing time and temperature can drive the reaction to completion. TLC helps to determine the optimal reaction time. |
| Poor Quality Reagents | - Use freshly purified starting materials (o-phenylenediamine, p-aminobenzoic acid, etc.). - Check the purity of solvents and ensure they are anhydrous if required. | Impurities in starting materials or the presence of water in the solvent can lead to side reactions and lower yields. |
| Suboptimal Solvent | - Perform a solvent screen to identify the most effective solvent for your specific reaction conditions. | The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products.[5] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | - Optimize the reaction temperature; avoid excessive heat. - In the multi-step synthesis, ensure complete reduction of all three nitro groups before cyclization. | High temperatures can promote the formation of byproducts. Incomplete reduction can lead to a mixture of partially reduced and cyclized products. |
| Oxidation of Amines | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The amino groups in APBIA and its precursors are susceptible to oxidation, which can lead to colored impurities. |
| Incomplete Cyclization | - Ensure sufficient acid catalyst is present in the one-pot synthesis. - In the multi-step synthesis, ensure the dehydrocyclization conditions are optimal. | The acid catalyst is crucial for the ring-closing step. Incomplete cyclization will leave the triamine intermediate as an impurity. |
| Difficult Purification | - Use column chromatography with a suitable solvent system to separate APBIA from impurities. - Recrystallize the crude product from an appropriate solvent (e.g., ethanol).[4] | Chromatographic separation and recrystallization are effective methods for removing impurities with different polarities. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of APBIA using an Acid Catalyst
This protocol is adapted from the method described by Cernătescu et al.[4]
Materials:
-
o-phenylenediamine
-
p-aminobenzoic acid
-
o-phosphoric acid
-
10% Ammonia solution
-
Ethanol
-
Ice
Procedure:
-
To a reaction flask, add 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.
-
Add 25 mL of o-phosphoric acid to the reaction flask.
-
Heat the mixture to reflux for 4 hours.
-
After reflux, pour the reaction mixture over a mixture of ice and water.
-
Neutralize the solution to pH 7 by adding a 10% ammonia solution. Use litmus paper to monitor the pH.
-
Filter the resulting precipitate and wash it with cold water.
-
Dry the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Multi-Step Synthesis of APBIA (Final Reduction and Cyclization Step)
This protocol is based on the catalytic cycloreduction described in US Patent 4,417,056.[8]
Materials:
-
N-(4-nitrobenzoyl)-2,4-dinitroaniline
-
Aqueous Hydrochloric Acid
-
Palladium on activated carbon catalyst (5% Pd)
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor (autoclave), suspend 10 g (0.03 mole) of N-(4-nitrobenzoyl)-2,4-dinitroaniline in an aqueous solution of hydrochloric acid. The concentration of the starting material should be between 0.15 to 1.5 mole per liter, and the molar ratio of acid to starting material should be between 2 to 20.
-
Add the palladium on activated carbon catalyst. The amount of metal should be between 25 mg and 5 g per kg of the starting material.
-
Pressurize the reactor with hydrogen gas to a pressure between 5 and 100 bars (preferably 20 to 50 bars).
-
Heat the reaction mixture to a temperature between 20°C and 150°C.
-
Maintain the reaction under these conditions until the reaction is complete (typically a few hours).
-
After the reaction, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.
-
The resulting solution contains the hydrochloride salt of APBIA, which can be isolated by crystallization or neutralized to obtain the free base.
Quantitative Data
The following table summarizes typical yields reported for different synthetic approaches to APBIA and related benzimidazoles. Note that reaction conditions can significantly impact the final yield.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| One-Pot Condensation | o-phosphoric acid | - | Reflux | 4 h | Not specified | [4] |
| Catalytic Cycloreduction | 5% Pd/C | Aqueous HCl | 90°C | 15 min | 81% (as phosphate) | [8] |
| Catalytic Cycloreduction | 5% Rh/C | Aqueous HCl | 90°C | 3.5 h | Not specified | [8] |
| Multi-step Synthesis | NaHS (reduction) | Water | Reflux | 2 h | Not specified | [3] |
| Dehydrogenative Coupling | Co(II) complex | Toluene | 150°C | 24 h | 85-95% (for similar benzimidazoles) | [6] |
| Supported Gold Nanoparticles | Au/TiO₂ | CHCl₃:MeOH | Ambient | 18 h | 80-98% (for similar benzimidazoles) | [9] |
Visualizations
Experimental Workflows
Caption: Comparative workflows for the multi-step and one-pot synthesis of APBIA.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low product yield in APBIA synthesis.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. benchchem.com [benchchem.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
preventing side reactions in the synthesis of benzimidazole derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.
Problem 1: Formation of 1,2-Disubstituted Benzimidazole as a Side Product
Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole alongside my target 2-substituted product. How can I improve the selectivity?
Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes in the synthesis. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring. Here’s how you can minimize this side product:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde to favor the formation of the 2-substituted product. A 4:1 ratio of amine to aldehyde has been shown to give excellent yields of the mono-condensation product.[1]
-
Solvent Choice: The solvent can significantly influence the selectivity. Non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can lead to the 1,2-disubstituted product.
-
Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For instance, in the absence of a catalyst like Er(OTf)₃, the formation of the mono-condensation product is the preferred pathway.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the 2-substituted product. For example, conducting the reaction in water at 1-2°C can selectively yield the 2-substituted benzimidazole.
Caption: Troubleshooting workflow for minimizing 1,2-disubstitution.
Problem 2: Unwanted N-Alkylation
Question: I am observing N-alkylation on my benzimidazole ring when it's not intended. What could be the cause and how can I prevent it?
Answer: Unwanted N-alkylation can occur if there are alkylating agents present in the reaction mixture, or if they are formed in situ. To avoid this, ensure that your starting materials and solvents are pure and free from any potential alkylating impurities. If the reaction conditions themselves might generate alkylating species, consider modifying the synthetic route.
For deliberate N-alkylation, achieving regioselectivity (alkylation at N1 vs. N3 in unsymmetrical benzimidazoles) is crucial. The outcome is influenced by steric and electronic factors. The electron-withdrawing nature of a substituent like iodine generally favors alkylation at the more distant nitrogen (N1), while steric hindrance from a bulky alkylating agent might favor the less hindered nitrogen.
Problem 3: Oxidation of Starting Materials and Product Discoloration
Question: My reaction mixture and final product have a dark color, which is making purification difficult. What is causing this and how can I resolve it?
Answer: The dark coloration is often due to the oxidation of the o-phenylenediamine starting material, which is susceptible to oxidation.
Prevention:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.
-
Purity of Starting Materials: Use high-purity o-phenylenediamine. If the purity is questionable, consider purifying it before use. Using o-phenylenediamine dihydrochloride can sometimes lead to reduced color impurities.[2]
Remediation:
-
Activated Carbon Treatment: To remove colored impurities from the crude product, you can treat a solution of it with activated carbon. After a short period, the carbon is filtered off, and the purified product can be recovered from the filtrate.
-
Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The non-basic colored impurities will remain in the organic layer. The benzimidazole can then be precipitated from the aqueous layer by neutralization.
Frequently Asked Questions (FAQs)
Q1: What are the classical methods for benzimidazole synthesis?
A1: The two most fundamental methods are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a mineral acid. The Weidenhagen reaction uses the condensation of o-phenylenediamines with aldehydes or ketones.
Q2: How can I improve a low yield in my benzimidazole synthesis?
A2: Low yields can stem from several factors:
-
Catalyst Inactivity: Ensure your catalyst is active and used in the correct loading. If using a heterogeneous catalyst, ensure proper mixing.
-
Suboptimal Reaction Conditions: Optimize the solvent, temperature, and reaction time. A solvent screen is often a good starting point.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction.
Q3: What are the advantages of using microwave-assisted synthesis for benzimidazoles?
A3: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes), increase yields (by 10-50%), and lead to cleaner reactions with fewer byproducts. The rapid and uniform heating can also prevent the decomposition of sensitive molecules and often allows for solvent-free conditions.[2]
Q4: How does the electronic nature of substituents on the aromatic aldehyde affect the reaction?
A4: The effect can depend on the specific catalyst system. While aldehydes with electron-withdrawing groups are more electrophilic and might be expected to react faster, some catalytic systems show enhanced rates with electron-donating groups. This is potentially due to more effective coordination with the catalyst, which facilitates the initial amine addition step.
Data Presentation
Table 1: Effect of Catalyst on the Selective Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield of 1,2-Disubstituted Product (%) | Reference |
| 1 | Er(OTf)₃ (10) | Water | 120 | 15 | 72 | [1] |
| 2 | None | Water | 120 | 15 | 51 | [1] |
| 3 | Er(OTf)₃ (10) | Ethanol | 120 | 15 | 91 | [1] |
| 4 | None | Ethanol | 120 | 15 | 54 | [1] |
| 5 | Er(OTf)₃ (10) | None | 80 | 2 | 91 | [1] |
| 6 | ErCl₃·6H₂O (10) | Water | 120 | 15 | 71 | [1] |
| 7 | Yb(OTf)₃ (10) | Water | 120 | 60 | 65 | [1] |
| 8 | Ce(OTf)₃ (10) | Water | 120 | 60 | 68 | [1] |
Table 2: Effect of Solvent on the Yield of 2-Phenyl-1H-benzimidazole
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cobalt (II) acetylacetonate | Methanol | 2.5 | 97 | [3] |
| 2 | Cobalt (II) acetylacetonate | Ethanol | 3 | 92 | [3] |
| 3 | Cobalt (II) acetylacetonate | Acetonitrile | 4 | 88 | [3] |
| 4 | Cobalt (II) acetylacetonate | Chloroform | 5 | 85 | [3] |
| 5 | ZnFe₂O₄ | Ethanol | 0.5 | 92 | [4] |
| 6 | ZnFe₂O₄ | Acetonitrile | 0.5 | 79 | [4] |
| 7 | ZnFe₂O₄ | Dichloromethane | 0.5 | 64 | [4] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Phenyl-1H-benzimidazole (Minimizing 1,2-Disubstitution)
This protocol is adapted from a procedure that favors the formation of the mono-substituted product.[1]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Water
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (4 mmol) and benzaldehyde (1 mmol) in water (10 mL). This 4:1 molar ratio of amine to aldehyde is crucial for selectivity.
-
Cool the reaction mixture to 1-2°C using an ice bath.
-
Stir the mixture vigorously at this temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted o-phenylenediamine.
-
Dry the product under vacuum. This procedure should yield 2-phenyl-1H-benzimidazole with minimal formation of the 1,2-disubstituted side product.
Protocol 2: Selective N1-Alkylation of 4-Iodo-1H-benzimidazole
This protocol provides a general method for the regioselective N-alkylation of an unsymmetrical benzimidazole.[5]
Materials:
-
4-Iodo-1H-benzimidazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-iodo-1H-benzimidazole (1 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N3 regioisomers. The electron-withdrawing effect of the iodine atom generally directs the alkylation to the N1 position.
Mandatory Visualization
Caption: Inhibition of the Hedgehog signaling pathway by benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 7621-86-5) is a benzimidazole derivative with two amino groups.[1] Its rigid, aromatic structure makes it a valuable building block in several advanced applications. In medicinal chemistry, the benzimidazole core is a "privileged structure" known to interact with various biological targets, making APBIA a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology.[2] In materials science, it is used as a diamine monomer to synthesize high-performance polymers like polyimides, which exhibit enhanced thermal stability.[2][3] It is also a critical component in the development of next-generation technologies such as aerogel lithium battery separators.[4][5][6][7]
Q2: What are the common synthetic routes to prepare this compound?
There are two primary, well-documented synthetic pathways:
-
Direct Condensation: This is a one-step approach involving the reaction of a 1,2-phenylenediamine derivative with a 4-aminobenzoic acid.[2] A common variation is the acid-catalyzed condensation of o-phenylenediamine with 4-aminobenzoic acid.[2][8]
-
Multi-Step Synthesis: A longer route starts with the condensation of p-nitrobenzoic acid and aniline.[2][8][9] This is followed by a dinitration step, reduction of the three nitro groups to form a triamine, and a final cyclodehydration to yield the benzimidazole ring.[2][8][9]
-
Reduction of a Nitro-Precursor: Another method involves the reduction of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole to the desired diamine product.[10]
Q3: What are the key physical and chemical properties of this compound?
-
Melting Point: Approximately 234-238 °C.[11]
-
Solubility: Generally insoluble in water, but soluble in many organic solvents.[4][12] It shows slight solubility in DMSO and methanol.[11]
-
Stability: It has high thermal stability and is stable under an inert atmosphere.[3] It should be kept in a dark place.[11]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route.
-
Inadequate Catalyst or Dehydrating Agent: For the direct condensation method, the choice of acid catalyst is crucial as it also acts as a dehydrating agent to drive the reaction forward.[2] Polyphosphoric acid (PPA) is highly effective.[2] Using o-phosphoric acid at 200°C has been reported to give a 70% yield.[2] If using other acids like HCl or H2SO4, yields may be lower, and purification can be challenging.[8]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The condensation of p-nitrobenzoic acid with aniline is typically performed at high temperatures (170-195°C) to distill off the water formed.[2][9] For the reduction of the dinitro precursor using sodium sulfide, heating at 100°C for 12 hours is recommended for a high yield (96%).[10]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. A microwave-assisted synthesis using PPA as a catalyst has been shown to produce a yield of 89.5% in just 10 minutes.[2]
-
Incomplete Reduction: In the multi-step synthesis, incomplete reduction of the nitro groups is a common issue. Ensure the correct stoichiometry of the reducing agent (e.g., sodium hydrosulfide) is used and that the reaction goes to completion.[2]
Q5: I am struggling with the purification of the final product. What are the best practices?
Purification can be challenging due to the presence of unreacted starting materials and the product's solubility profile.
-
Neutralization and Precipitation: After an acid-catalyzed reaction, the product is often in its salt form. The mixture is typically poured into ice water and then neutralized with a base (e.g., ammonia, sodium carbonate solution) to a pH of 7 to precipitate the free amine product.[8][10] Be aware that unreacted starting materials might also precipitate during neutralization.[8]
-
Recrystallization Solvent Choice: The choice of solvent for recrystallization is critical.
-
Ethanol: While a common choice, recrystallization from ethanol may not effectively separate the product from unreacted p-aminobenzoic acid.[8]
-
Water: Recrystallization from hot water (sometimes with charcoal) has been shown to be effective for separating the benzimidazole product from starting materials, although it may result in a lower recovery yield.[8]
-
-
Washing: After filtration, wash the product thoroughly with cold water to remove any residual salts or water-soluble impurities.[8]
Q6: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
-
Unreacted Starting Materials: The most common impurities are the starting materials, such as o-phenylenediamine and 4-aminobenzoic acid.[8] These can often be identified by running reference spots on the same TLC plate.
-
Intermediates: In the multi-step synthesis, incompletely reduced intermediates (e.g., compounds with remaining nitro groups) or the uncyclized triamine can be present.[9]
-
Side Products: While less documented, side reactions could lead to other benzimidazole-related structures or polymers, especially under harsh acidic and high-temperature conditions.
Q7: The reaction mixture has turned a very dark color. Is this normal?
The formation of colored byproducts is common in reactions involving aromatic amines, which can be sensitive to oxidation, especially at high temperatures. While some color change is expected, a very dark or tar-like appearance may indicate significant decomposition or side-product formation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Data Presentation
Table 1: Comparison of Synthetic Conditions for this compound
| Starting Materials | Catalyst/Reagent | Temperature | Time | Reported Yield | Reference |
| o-Phenylenediamine, 4-Aminobenzoic Acid | o-Phosphoric Acid | 200 °C | 2 hours | 70% | [2] |
| o-Phenylenediamine, 4-Aminobenzoic Acid | Polyphosphoric Acid (PPA) | Microwave | 10 minutes | 89.5% | [2] |
| 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole | Sodium Sulfide, Phosphoric Acid | 100 °C | 12 hours | 96% | [10] |
| N-(4-nitrobenzoyl)-2,4-dinitro-aniline | (Reduction and Cyclodehydration) | - | - | High | [9] |
Experimental Protocols
Protocol 1: Synthesis via Direct Condensation using o-Phosphoric Acid[8]
-
To a reaction flask, add 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.
-
Add 25 mL of o-phosphoric acid to the flask.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, carefully pour the reaction mixture over a mixture of ice and water.
-
Neutralize the solution to pH 7 by adding a 10% NH₃ solution. Use litmus paper to monitor the pH.
-
Filter the resulting precipitate.
-
Wash the solid product with cold water.
-
Dry the product. For further purification, recrystallize from hot water.
Protocol 2: Synthesis via Reduction of Dinitro Precursor[10]
-
In a 100 mL flask, suspend 2.84 g (0.01 mol) of 2-(4-nitrophenyl)-5-nitrobenzimidazole in 50 mL of water at room temperature.
-
Add phosphoric acid to adjust the pH to less than 1.
-
Add 3.9 g (0.05 mol) of solid sodium sulfide.
-
Heat the mixture to 100 °C and maintain the reaction for 12 hours.
-
Cool the reaction to room temperature and filter.
-
Neutralize the filtrate to pH 7 with a 25% (w/w) aqueous solution of sodium carbonate to precipitate the product.
-
Filter the product, wash several times with water, and dry to obtain the final compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of APBIA.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. This compound Research Chemical [benchchem.com]
- 3. bluedolphinchemicals.com [bluedolphinchemicals.com]
- 4. srinivasapetrochemicals.in [srinivasapetrochemicals.in]
- 5. This compound | 7621-86-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#7621-86-5 - 河南沃咖斯生物科技有限公司 [vocasbio.com]
- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 9. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound CAS#: 7621-86-5 [m.chemicalbook.com]
- 12. haihangchem.com [haihangchem.com]
Technical Support Center: Enhancing the Solubility of Polyimides Derived from APBIA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with polyimides derived from 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the solubility of these high-performance polymers.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from APBIA often difficult to dissolve?
A1: Polyimides based on APBIA possess a rigid benzimidazole ring and aromatic backbone. This inherent rigidity leads to strong intermolecular forces and efficient chain packing, resulting in low solubility in many common organic solvents. The planarity of the molecular structure contributes significantly to these strong interactions, making it challenging for solvent molecules to penetrate and solvate the polymer chains.
Q2: What are the primary strategies for improving the solubility of APBIA-based polyimides?
A2: The key to enhancing solubility is to disrupt the regular, tightly packed structure of the polymer chains. The most effective strategies include:
-
Monomer Selection: The choice of the dianhydride co-monomer has a significant impact. Using dianhydrides with flexible linkages (e.g., ether groups in ODPA) or bulky, non-planar structures (e.g., hexafluoroisopropylidene group in 6FDA) can increase the free volume and reduce intermolecular interactions.
-
Copolymerization: Introducing a second, more flexible diamine or dianhydride into the polymerization process creates a more irregular polymer chain. This disruption of symmetry hinders chain packing and can significantly improve solubility.
-
Control of Imidization: The method of converting the poly(amic acid) precursor to the final polyimide is crucial. Chemical imidization at lower temperatures is often preferred over thermal imidization, as it can yield a more soluble, less aggregated polymer.
Q3: Which solvents are most likely to dissolve APBIA-based polyimides?
A3: Based on studies of structurally similar benzimidazole-containing polymers, polar aprotic solvents are the most effective. These include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Solubility in less polar solvents like Tetrahydrofuran (THF) and Chloroform is generally poor.
Q4: Can I improve the solubility of an already synthesized, insoluble APBIA polyimide?
A4: While challenging, it is sometimes possible to improve the solubility of an existing insoluble polyimide. This typically involves aggressive salvation techniques such as prolonged heating in a high-boiling point polar aprotic solvent (e.g., NMP or DMSO) or using strong acids like sulfuric acid, though the latter may cause degradation. For practical purposes, optimizing the synthesis to produce a soluble polymer from the outset is a more reliable approach.
Troubleshooting Guides
Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The synthesized polyimide has low solubility in the chosen reaction solvent due to high chain rigidity and strong intermolecular forces. This is a common issue with fully imidized aromatic polyimides.
-
Solution 1: Modify Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.
-
Solution 2: Alter the Imidization Process. Switch from a one-step high-temperature polymerization to a two-step method involving the formation of a soluble poly(amic acid) precursor. The final imidization can then be performed chemically at a lower temperature, which often yields a more soluble product.
Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, hindering characterization and processing.
-
Possible Cause: The high degree of crystallinity and strong intermolecular hydrogen bonding within the benzimidazole-containing polymer network prevent solvent penetration.
-
Solution 1: Systematic Solvent Screening. Test a range of polar aprotic solvents (NMP, DMAc, DMF, DMSO). Attempt dissolution at elevated temperatures, but be mindful of potential solvent degradation.
-
Solution 2: Particle Size Reduction. Grinding the polymer into a finer powder can increase the surface area available for solvent interaction and may aid in dissolution.
-
Solution 3: Re-evaluate Synthesis Strategy. For future syntheses, consider incorporating solubility-enhancing monomers as described in the FAQs. For instance, reacting APBIA with a dianhydride like 6FDA is more likely to yield a soluble polyimide than using a highly planar dianhydride like PMDA.
Quantitative Solubility Data
The following table summarizes the expected qualitative and estimated quantitative solubility of polyimides derived from APBIA with various common dianhydrides. The quantitative data is based on typical values observed for structurally similar benzimidazole-based polyimides and should be used as a guideline for initial solvent screening.
| Dianhydride | Solvent | Qualitative Solubility (25 °C) | Estimated Quantitative Solubility (g/L) |
| PMDA | NMP | Partially Soluble to Insoluble | < 1 |
| DMAc | Partially Soluble to Insoluble | < 1 | |
| DMF | Insoluble | < 0.5 | |
| DMSO | Insoluble | < 0.5 | |
| THF | Insoluble | < 0.1 | |
| Chloroform | Insoluble | < 0.1 | |
| BPDA | NMP | Soluble | ~20-50 |
| DMAc | Soluble | ~20-50 | |
| DMF | Partially Soluble | ~5-10 | |
| DMSO | Partially Soluble | ~5-10 | |
| THF | Insoluble | < 0.1 | |
| Chloroform | Insoluble | < 0.1 | |
| 6FDA | NMP | Highly Soluble | > 100 |
| DMAc | Highly Soluble | > 100 | |
| DMF | Soluble | ~50-100 | |
| DMSO | Soluble | ~50-100 | |
| THF | Partially Soluble | ~1-5 | |
| Chloroform | Partially Soluble | ~1-5 | |
| ODPA | NMP | Soluble | ~50-100 |
| DMAc | Soluble | ~50-100 | |
| DMF | Soluble | ~20-50 | |
| DMSO | Soluble | ~20-50 | |
| THF | Insoluble | < 0.1 | |
| Chloroform | Insoluble | < 0.1 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble APBIA-Based Polyimide via Chemical Imidization
This protocol describes a general method for synthesizing a soluble polyimide using APBIA and a solubility-enhancing dianhydride such as 6FDA.
1. Poly(amic acid) Synthesis: a. In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add APBIA (1.0 eq). b. Dissolve the APBIA in a dry, polar aprotic solvent (e.g., NMP or DMAc) to achieve a solids concentration of 15-20 wt%. c. Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath. d. Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) powder (1.0 eq) in portions, ensuring the temperature remains below 10 °C. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution should become viscous, indicating the formation of the poly(amic acid).
2. Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine or triethylamine (2.0 eq). b. Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide. c. Cool the resulting polyimide solution to room temperature.
3. Isolation and Purification: a. Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide. b. Collect the fibrous or powdered polymer precipitate by filtration. c. Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals. d. Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.
Protocol 2: Qualitative Solubility Testing
This protocol provides a straightforward method for assessing the solubility of your synthesized APBIA-based polyimide.
Visualizations
Caption: Experimental workflow for the synthesis and solubility testing of APBIA-based polyimides.
Technical Support Center: Enhancing Mechanical Properties of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA) Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and enhancement of polymers derived from 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Molecular Weight of the Synthesized Polymer
Q: My polymerization reaction with APBIA resulted in a polymer with low molecular weight, leading to brittle films. What are the potential causes and how can I fix this?
A: Low molecular weight in step-growth polymerization is a common issue that can often be traced back to several key factors. Here are the primary causes and troubleshooting steps:
-
Monomer Impurity: The purity of your this compound and the corresponding diacid or diacyl chloride monomers is critical. Even small amounts of monofunctional impurities can act as chain terminators, significantly limiting the polymer chain length.
-
Solution: Ensure your monomers are of high purity (>99%). Recrystallize or purify the monomers before use.
-
-
Stoichiometric Imbalance: Precise 1:1 stoichiometry between the diamine (APBIA) and the diacid/diacyl chloride is crucial for achieving high molecular weight.
-
Solution: Carefully weigh your monomers using an analytical balance. Ensure accurate and complete transfer of all reactants to the reaction vessel.
-
-
Incomplete Reaction: The polymerization reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature according to established protocols for polybenzimidazole synthesis. Ensure efficient stirring to promote contact between reactants.
-
-
Presence of Water: For reactions involving acyl chlorides, the presence of moisture can hydrolyze the reactive groups, disrupting stoichiometry and terminating chain growth.
-
Solution: Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Catalyst/Solvent System: The choice and purity of the catalyst and solvent, often polyphosphoric acid (PPA) for benzimidazole polymerizations, are vital.
-
Solution: Use freshly prepared or properly stored PPA. Ensure the PPA concentration is sufficient to act as both a solvent and a dehydrating agent.
-
Issue 2: Poor Solubility of the Final Polymer
Q: The APBIA-based polymer I synthesized is insoluble in common organic solvents, making it difficult to process into films or fibers. What can I do to improve its solubility?
A: The rigid-rod nature of many polybenzimidazoles contributes to their poor solubility. Here are some strategies to address this:
-
Copolymerization: Introducing more flexible co-monomers into the polymer backbone can disrupt the chain packing and improve solubility.
-
Solution: Copolymerize APBIA with other flexible diamines or use a mixture of aromatic diacids with kinked or flexible linkages.
-
-
Modification of the Polymer Backbone: Introducing bulky side groups can prevent close chain packing.
-
Solution: While more complex, post-polymerization modification or the synthesis of APBIA derivatives with bulky substituents can enhance solubility.
-
-
Choice of Solvent: Some high-performance polymers require aggressive solvents.
-
Solution: Try dissolving the polymer in solvents like N,N-dimethylacetamide (DMAc) with the addition of lithium chloride (LiCl), or in strong acids like sulfuric acid or methanesulfonic acid for characterization purposes.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mechanical properties of polymers synthesized from this compound?
A1: Polymers based on APBIA, which fall under the category of polybenzimidazoles (PBIs), are known for their exceptional thermal stability and good mechanical properties. Typical values for unfilled PBI resins include a high tensile strength, compressive strength, and flexural modulus. However, these properties can be significantly influenced by the specific co-monomer used, the polymer's molecular weight, and any post-synthesis processing.[1][2]
Q2: How can I enhance the tensile strength and modulus of my APBIA-based polymer films?
A2: Several methods can be employed to improve the mechanical properties of your polymer films:
-
Incorporation of Fillers: Adding reinforcing fillers is a very effective method.[3][4][5]
-
Nanofillers: Carbon nanotubes, graphene, and silica nanoparticles can significantly enhance tensile strength and modulus due to their high aspect ratios and large surface areas.
-
Fibers: Short glass or carbon fibers can also be used as reinforcement.
-
-
Chemical Cross-linking: Introducing cross-links between polymer chains creates a network structure that restricts chain mobility and increases stiffness and strength.[6]
-
Post-processing Treatments:
-
Annealing: Heat treating the polymer film below its glass transition temperature can increase crystallinity and relieve internal stresses, leading to improved mechanical properties.[7]
-
Drawing/Orientation: Stretching the polymer film can align the polymer chains in the direction of the stretch, significantly increasing the tensile strength and modulus in that direction.[8]
-
Q3: My polymer films are brittle and show low elongation at break. How can I improve their flexibility?
A3: Brittleness is often associated with high chain rigidity and low molecular weight. To improve flexibility:
-
Increase Molecular Weight: Follow the troubleshooting steps for low molecular weight mentioned earlier. Higher molecular weight polymers generally exhibit greater toughness and elongation at break.
-
Copolymerization with Flexible Monomers: As with improving solubility, incorporating flexible segments into the polymer backbone can increase chain mobility and enhance flexibility.
-
Plasticization: While not always suitable for high-performance applications, the addition of a plasticizer can increase flexibility. However, this may compromise the thermal properties.
Data Presentation
Table 1: Mechanical Properties of Polybenzimidazole (PBI) and Related Polymers
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Compressive Strength (MPa) | Reference(s) |
| Molded PBI Resin | 160 | 5.9 | 3.0 | 350 - 400 | [2][9] |
| PBI/Silica Nanocomposite | 128 | - | 23 | - | [10] |
| Poly(ether amide) with APBIA | 77 - 156 | >2 | Low | - | [11][12] |
| Polyimide with Benzimidazole | 118.9 - 148.6 | 2.7 - 4.1 | >4.3 | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Copolymer of APBIA and a Diacid Chloride via Low-Temperature Solution Polymerization
-
Monomer and Solvent Preparation:
-
Dry this compound (APBIA) and any co-diamine in a vacuum oven at 120°C for 16 hours.[14]
-
Purify the diacid chloride by recrystallization or sublimation.
-
Dry the solvent, N,N-dimethylacetamide (DMAc), over molecular sieves. Add 5% (w/v) lithium chloride (LiCl) to the DMAc to aid in polymer solubility.
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of APBIA and any co-diamine in the DMAc/LiCl solvent under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue stirring for 24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent like methanol or water.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and LiCl.
-
Dry the polymer in a vacuum oven at 150°C for 24 hours.
-
Protocol 2: Preparation of a Polymer-Filler Nanocomposite Film
-
Filler Dispersion:
-
Disperse a predetermined weight percentage (e.g., 1-5 wt%) of the chosen nanofiller (e.g., carbon nanotubes or silica nanoparticles) in a suitable solvent (e.g., DMAc) using ultrasonication for at least 1 hour to ensure a homogeneous dispersion.
-
-
Polymer Dissolution:
-
Dissolve the synthesized APBIA-based polymer in the filler dispersion. Stir the mixture until the polymer is completely dissolved.
-
-
Film Casting:
-
Pour the polymer-filler solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Solvent Evaporation and Film Drying:
-
Place the glass plate in a dust-free oven.
-
Dry the film at a controlled temperature (e.g., 80°C) for several hours to slowly remove the solvent.
-
Once the film is self-supporting, peel it from the glass plate and dry it further in a vacuum oven with a stepwise increase in temperature up to 200°C to remove any residual solvent.
-
Protocol 3: Mechanical Testing of Polymer Films
-
Sample Preparation:
-
Cut the prepared polymer films into dumbbell-shaped specimens according to a standard testing method (e.g., ASTM D882).[15]
-
-
Tensile Testing:
-
Use a universal testing machine equipped with a suitable load cell.
-
Mount the specimen in the grips of the machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
-
Test at least five specimens for each sample to ensure statistical reliability.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and enhancement.
Caption: Troubleshooting logic for poor mechanical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Post-Processing Method for Improving the Mechanical Properties of Fused-Filament-Fabricated 3D-Printed Parts [mdpi.com]
- 8. ccl-eclipse.com [ccl-eclipse.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Processing Techniques Used for Improvement of Mechanical Properties of Glass Fiber Epoxy Nano Composites | Scientific.Net [scientific.net]
- 12. www2.ictp.csic.es [www2.ictp.csic.es]
- 13. Experimental Investigation on Mechanical Behaviors of Polymer Film Material | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing Tensile Strength, Thermal Stability, and Antioxidant Characteristics of Transparent Kappa Carrageenan Films Using Grapefruit Essential Oil for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield in Condensation of p-Nitrobenzoic Acid and Aniline
-
Question: We are experiencing a low yield in the initial condensation step to form N-(4'-nitrobenzoyl)aniline. What are the likely causes and how can we improve it?
-
Answer: Low yields in this acylation step are often attributed to incomplete reaction or side reactions. Here are some troubleshooting steps:
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Temperature Control: This reaction is typically conducted at elevated temperatures (170-195°C) to drive off the water formed.[1] Ensure your reaction temperature is consistently within this range. Lower temperatures will result in an incomplete reaction, while excessively high temperatures can lead to decomposition.
-
Reaction Time: A reaction time of 4-6 hours is generally recommended.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Purity of Reactants: Ensure that both p-nitrobenzoic acid and aniline are of high purity. Impurities can interfere with the reaction.
-
Water Removal: Efficient removal of water is crucial to drive the reaction to completion. Consider using a Dean-Stark apparatus if you are not already.
-
Issue 2: Inefficient Dinitration of N-(4'-nitrobenzoyl)aniline
-
Question: Our dinitration step is yielding a mixture of products with incomplete nitration. How can we achieve a higher yield of N-(4'-nitrobenzoyl)-2,4-dinitroaniline?
-
Answer: The key to a successful dinitration is careful control of the reaction conditions.
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Temperature Management: This reaction is highly exothermic. The temperature should be strictly maintained between 0°C and 25°C.[2] Gradual addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids) to the solution of N-(4'-nitrobenzoyl)aniline in sulfuric acid is critical to prevent temperature spikes that can lead to side products.
-
Stoichiometry of Nitrating Agent: Ensure the correct molar ratio of nitric acid is used. An insufficient amount will lead to incomplete dinitration, while a large excess can promote oxidative side reactions.
-
Reaction Time: Allow the reaction to proceed for the recommended time (e.g., 1 hour at 10°C followed by 2 hours at 25°C) to ensure complete dinitration.[2]
-
Issue 3: Challenges in the Reduction of the Trinitro Compound
-
Question: We are facing difficulties in the reduction of N-(4'-nitrobenzoyl)-2,4-dinitroaniline to the corresponding triamine. The reaction is either incomplete or produces significant side products. What are the best practices for this step?
-
Answer: The reduction of multiple nitro groups can be challenging. Here are some common issues and their solutions:
-
Choice of Reducing Agent: Sodium hydrosulfide or sodium sulfide are commonly used for this reduction.[1][3] The Zinin reduction is known for its selectivity in reducing nitro groups in the presence of other functional groups.[3]
-
Incomplete Reduction: This can be due to insufficient reducing agent or a non-optimal reaction temperature. The reaction is often carried out at elevated temperatures (e.g., reflux at 100°C).[2][4] Ensure you are using a sufficient molar excess of the reducing agent.
-
Side Product Formation: Over-reduction or side reactions can occur. The reaction pH and temperature need to be carefully controlled. A pH of less than 1 has been reported to be effective.[4]
-
Alternative Reducing Agents: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is another effective method.[5] This can sometimes offer cleaner reaction profiles.
-
Issue 4: Incomplete Cyclization to the Benzimidazole Ring
-
Question: The final cyclodehydration step to form the benzimidazole ring is not going to completion. What factors influence the efficiency of this step?
-
Answer: The formation of the benzimidazole ring is an acid-catalyzed cyclization and dehydration reaction.
-
Catalyst Choice: Polyphosphoric acid (PPA) is a highly effective catalyst and dehydrating agent for this transformation.[1] o-Phosphoric acid has also been used successfully.[1]
-
Temperature: The reaction typically requires high temperatures (e.g., 200°C with o-phosphoric acid) to proceed efficiently.[1]
-
Reaction Time: A reaction time of several hours is usually necessary for complete cyclization. Monitor the reaction by TLC to determine the endpoint.
-
Microwave-Assisted Synthesis: For lab-scale synthesis, microwave irradiation in the presence of PPA has been shown to be highly efficient, significantly reducing the reaction time.[1]
-
Issue 5: Difficulty in Purifying the Final Product
-
Question: We are struggling to purify this compound. What are the common impurities and effective purification strategies?
-
Answer: The primary impurities are often unreacted starting materials or intermediates from the previous steps.
-
Common Impurities: Unreacted triamine intermediate or starting materials from the condensation step (p-aminobenzoic acid and o-phenylenediamine) can be present.[6]
-
Purification Method: Recrystallization is the most common method for purifying the final product. Ethanol or a mixture of ethanol and water are often used as solvents.[2][6]
-
Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[7]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of the final product.[1]
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the main synthetic routes for this compound?
-
A1: The two primary routes are: 1) A multi-step synthesis starting from the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the three nitro groups, and subsequent cyclodehydration.[1][2] 2) A direct condensation of a substituted o-phenylenediamine with p-aminobenzoic acid, often catalyzed by an acid like polyphosphoric acid (PPA).[1]
-
-
Q2: What are the key reaction parameters to control for a successful synthesis?
-
A2: Careful control of temperature, reaction time, and stoichiometry of reagents is crucial for each step. For the multi-step route, temperature control during the exothermic dinitration and ensuring complete reduction of the nitro groups are critical. For the direct condensation route, the choice of acid catalyst and reaction temperature are the most important factors.
-
Scale-Up and Production
-
Q3: What are the major challenges when scaling up the production of this compound?
-
A3: Key challenges include:
-
Heat Management: Exothermic steps like nitration require efficient heat dissipation in larger reactors.
-
Mixing: Ensuring homogenous mixing in large vessels is critical for consistent reaction outcomes.
-
Solid Handling: Transferring and handling large quantities of solids can be challenging.
-
Solvent and Reagent Sourcing: Availability and cost of large quantities of high-purity solvents and reagents need to be considered.
-
Waste Disposal: The generation of significant amounts of acidic and aqueous waste needs to be managed appropriately.
-
-
-
Q4: Are there any specific safety precautions to consider during production?
-
A4: Yes, aromatic amines and nitro compounds can be hazardous. It is essential to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be aware of the potential for exothermic reactions and have cooling systems in place.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
-
Product Characterization and Purity
-
Q5: What analytical techniques are used to characterize the final product?
-
A5: The structure and purity of this compound are typically confirmed using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final compound.[1]
-
-
Data Presentation
Table 1: Summary of a Multi-Step Synthesis Route
| Step | Reactants | Key Reagents/Catalysts | Temp. (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| 1. Condensation | p-Nitrobenzoic acid, Aniline | - | 170-195 | 4-6 | 90-95 | >98 |
| 2. Dinitration | N-(4'-nitrobenzoyl)aniline | Conc. H₂SO₄, Conc. HNO₃ | 0-25 | 3 | 90-95 | >97 |
| 3. Reduction | N-(4'-nitrobenzoyl)-2,4-dinitroaniline | Sodium Sulfide, Phosphoric Acid | 100 | 12 | ~96 | >99 (HPLC) |
| 4. Cyclization | 2',4',4-Triaminobenzanilide | Polyphosphoric Acid (PPA) | ~200 | 2-4 | 85-90 | >98 |
Table 2: Analytical Characterization Data
| Technique | Key Data/Parameters |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid; Detection: UV at 254 nm |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons and amine protons. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic carbons and the benzimidazole ring carbons. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (amines and imidazole), C=N stretching (imidazole), and aromatic C-H stretching. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 225.11 |
Experimental Protocols
Protocol 1: Synthesis of N-(4'-nitrobenzoyl)-2,4-dinitroaniline (Steps 1 & 2)
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-nitrobenzoic acid and aniline in a 1:1.1 molar ratio. Heat the mixture to 170-195°C for 4-6 hours, allowing the water formed to distill off. Cool the reaction mixture and recrystallize the solid product from ethanol to obtain N-(4'-nitrobenzoyl)aniline.
-
Dinitration: Carefully dissolve the N-(4'-nitrobenzoyl)aniline in concentrated sulfuric acid in a flask cooled in an ice bath. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Slowly add the nitrating mixture to the flask, ensuring the temperature does not exceed 25°C. After the addition is complete, stir the reaction at 10°C for 1 hour, then at 25°C for 2 hours. Pour the reaction mixture onto ice to precipitate the product. Filter, wash with water until neutral, and dry to obtain N-(4'-nitrobenzoyl)-2,4-dinitroaniline.
Protocol 2: Synthesis of this compound (Steps 3 & 4)
-
Reduction: To a suspension of N-(4'-nitrobenzoyl)-2,4-dinitroaniline in water, add phosphoric acid to adjust the pH to below 1. Add a 5-fold molar excess of sodium sulfide. Heat the mixture to 100°C and maintain for 12 hours.[4] Cool the reaction to room temperature and filter. Neutralize the filtrate with an aqueous solution of sodium carbonate to a pH of 7 to precipitate the triamine intermediate. Filter, wash with water, and dry.
-
Cyclization: Combine the dried triamine intermediate with polyphosphoric acid (PPA). Heat the mixture to approximately 200°C for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., NaOH solution) to precipitate the crude this compound. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from ethanol/water.
Mandatory Visualization
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.
Caption: Experimental workflow for scaling up the production of this compound.
Caption: Logical workflow for troubleshooting common issues in chemical synthesis.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]
- 3. Zinin reaction - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. benchchem.com [benchchem.com]
stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage
This technical support center provides guidance on the stability, storage, and handling of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5). The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber or opaque vial.
Q2: What are the visible signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color from its typical off-white or light beige to a darker shade, the development of a noticeable odor, or a change in its physical state, such as clumping or melting. However, significant degradation can occur without any visible changes. Therefore, analytical methods are the most reliable way to assess the purity and stability of the compound.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation during experiments, it is important to handle the compound in a controlled environment. Use in a well-ventilated area and avoid prolonged exposure to atmospheric oxygen and light.[1][2][3] If the experiment involves heating, it is recommended to conduct it under an inert atmosphere. Solutions of the compound should be prepared fresh and used promptly. If storage of a solution is necessary, it should be kept at a low temperature and protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, like many aromatic amines and benzimidazole derivatives, this compound is potentially sensitive to light.[2][3][4] Exposure to UV or even ambient light can provide the energy for photochemical reactions, leading to the formation of impurities. Therefore, it is essential to store and handle the compound in a way that minimizes light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or low yields. | The starting material may have degraded due to improper storage. | 1. Verify the purity of the this compound stock using a suitable analytical method like HPLC. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Ensure that the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere). |
| Appearance of unexpected peaks in chromatograms or spots on TLC plates. | The compound may be undergoing degradation under the experimental conditions (e.g., due to heat, light, or reactive reagents). | 1. Run a control experiment where the compound is subjected to the reaction conditions without other reagents to check for thermal or photolytic degradation. 2. If the reaction is light-sensitive, conduct the experiment in the dark or using amber glassware. 3. If the compound is degrading due to heat, consider running the reaction at a lower temperature for a longer duration. |
| The solid compound has changed color or consistency. | This is a strong indication of degradation, likely due to oxidation or prolonged exposure to light and/or moisture. | 1. Do not use the discolored compound for experiments where high purity is required. 2. Review your storage procedures to ensure they are adequate. The container should be tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Difficulty in dissolving the compound in a solvent where it was previously soluble. | This could be due to the formation of insoluble polymeric degradation products. | 1. Attempt to dissolve a small amount in a different, more polar solvent to see if the impurity profile changes. 2. Analyze the insoluble material, if possible, to identify its nature. 3. It is best to use a fresh, pure sample of the compound for your experiments. |
Proposed Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the known reactivity of aromatic amines and benzimidazoles, the following degradation routes are plausible:
-
Oxidative Degradation: The primary and secondary amine groups are susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, and can eventually lead to polymerization.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce dimerization or cleavage of the benzimidazole ring.[4] The aromatic amine moieties can also undergo photochemical reactions.
-
Thermal Degradation: At elevated temperatures, aromatic amines can undergo decomposition. The presence of other reactive species can catalyze this degradation.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[5][6][7]
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
Example HPLC Method:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of A: Phosphate buffer (pH 3.5) and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
Caption: Workflow for a forced degradation study of this compound.
Summary of Storage Conditions
| Condition | Solid State | In Solution |
| Temperature | Cool (2-8°C recommended for long-term) | Cool (2-8°C) |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen) | Store under an inert atmosphere if possible |
| Light | Protect from light (use amber or opaque vials) | Protect from light (use amber vials or wrap in foil) |
| Moisture | Store in a dry environment | Use anhydrous solvents and store in a tightly sealed container |
By following these guidelines, researchers can minimize the risk of degradation of this compound, ensuring the reliability and reproducibility of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Enhanced Thermal Stability of Polyimides through Incorporation of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter. This guide provides an objective comparison of the thermal properties of polyimides with and without the incorporation of the benzimidazole-containing diamine, 2-(4-aminophenyl)-1H-benzimidazol-5-amine (BIA). The inclusion of BIA into the polyimide backbone has been shown to significantly enhance thermal stability, a finding supported by the experimental data presented herein.
The introduction of the rigid, heterocyclic benzimidazole structure into the polyimide chain increases intermolecular interactions, including hydrogen bonding, and enhances the overall aromatic character. These structural modifications lead to higher thermal decomposition temperatures and increased char yield at elevated temperatures, indicating a more robust material under thermal stress.
Comparative Thermal Stability Data
The thermal stability of polyimides is primarily assessed using thermogravimetric analysis (TGA). This technique measures the weight loss of a material as a function of temperature, providing key metrics such as the initial decomposition temperature and the percentage of material remaining at high temperatures (char yield). The data below, synthesized from multiple studies, compares a standard polyimide synthesized from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) with a co-polyimide where a portion of ODA is replaced with BIA.
| Property | Polyimide (PMDA-ODA) | Polyimide with BIA (PMDA-ODA-BIA) |
| Initial Decomposition Temp. (Tᵢ) | ~500-520 °C | ~530-550 °C |
| Temp. at 5% Weight Loss (T₅) | ~520-540 °C[1] | ~550-570 °C[2] |
| Temp. at 10% Weight Loss (T₁₀) | ~550-570 °C | ~580-600 °C |
| Char Yield at 800 °C (in N₂) | ~55-60% | ~65-75%[2] |
Note: The data presented is a representative summary from various sources and may vary depending on the specific mole ratio of monomers and the experimental conditions.
Experimental Protocols
Synthesis of Polyimide without this compound (PMDA-ODA)
A standard two-step polymerization method is employed for the synthesis of the PMDA-ODA polyimide.
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, 4,4'-oxydianiline (ODA) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of pyromellitic dianhydride (PMDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 24 hours to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a staged thermal curing process in an oven under a nitrogen atmosphere. A typical heating schedule is 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete conversion to the polyimide.
Synthesis of Polyimide with this compound (PMDA-ODA-BIA Co-polyimide)
The synthesis of the co-polyimide follows a similar two-step process, with the incorporation of BIA in the initial polymerization stage.
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, a mixture of 4,4'-oxydianiline (ODA) and this compound (BIA) in the desired molar ratio is dissolved in anhydrous NMP. An equimolar amount of pyromellitic dianhydride (PMDA), relative to the total moles of diamines, is added gradually to the solution with stirring. The reaction is maintained at room temperature for 24 hours to form the co-poly(amic acid) solution.[3]
-
Thermal Imidization: The resulting co-poly(amic acid) solution is cast into a film and thermally cured using the same temperature profile as the PMDA-ODA polyimide to achieve complete imidization.
Thermogravimetric Analysis (TGA) Protocol
The thermal stability of the synthesized polyimide films is evaluated using a thermogravimetric analyzer.
-
Sample Preparation: A small sample (5-10 mg) of the polyimide film is placed in an alumina crucible.
-
Analysis Conditions: The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min. The analysis is conducted under a continuous nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature, temperatures at 5% and 10% weight loss, and the residual weight at 800 °C (char yield) are determined from the TGA curve.
Visualization of Structural Comparison
The following diagrams illustrate the chemical structures of the repeating units for the polyimide without BIA and the co-polyimide containing the BIA monomer.
References
A Comparative Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine and Other Diamine Monomers in High-Performance Polymer Synthesis
In the pursuit of advanced materials with superior thermal, mechanical, and chemical properties, the choice of monomer is a critical determinant of the final polymer's performance. This guide provides an objective comparison of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (p-APABI) with other conventional diamine monomers used in the synthesis of high-performance polymers such as polyimides and polyamides. This analysis is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
The unique rigid, heterocyclic structure of p-APABI imparts a distinct set of properties to polymers, including exceptional thermal stability and specific solubility characteristics, making it a monomer of significant interest for applications in demanding environments.
Comparative Polymer Properties
The performance of polymers derived from p-APABI is benchmarked against those synthesized from other widely used aromatic diamines: 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD), and 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneamine) (6FpDA). The following data, summarized from polyimide synthesis with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), highlights the key differences.
| Property | p-APABI-BTDA | ODA-BTDA | PPD-BTDA | 6FpDA-BTDA |
| Glass Transition Temp. (Tg) | > 400 °C | 262 °C | 385 °C | 285 °C |
| Decomposition Temp. (Td, 5% wt. loss) | 550 - 600 °C | 500 - 550 °C | 550 - 600 °C | 500 - 550 °C |
| Tensile Strength | 95 - 115 MPa | 85 - 105 MPa | 110 - 130 MPa | 90 - 110 MPa |
| Tensile Modulus | 3.5 - 4.5 GPa | 2.5 - 3.5 GPa | 4.0 - 5.0 GPa | 2.8 - 3.8 GPa |
| Solubility in NMP | Soluble | Soluble | Insoluble | Soluble |
| Solubility in m-cresol | Soluble | Soluble | Insoluble | Soluble |
Note: The data presented are typical ranges and can vary based on specific synthesis conditions and molecular weight.
The data clearly indicates that the incorporation of the benzimidazole moiety from p-APABI leads to a significant increase in the glass transition temperature, suggesting a more rigid and thermally stable polymer network compared to the more flexible ODA and 6FpDA-based polyimides. While PPD also provides high thermal stability due to its rigid linear structure, the resulting polymer often suffers from poor solubility, limiting its processability. In contrast, p-APABI-based polymers maintain solubility in common organic solvents, a crucial advantage for processing.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyimides from different diamine monomers, providing a basis for reproducible comparative studies.
1. Polyimide Synthesis (Two-Step Method)
-
Step 1: Poly(amic acid) Synthesis: In a nitrogen-purged flask, the diamine monomer (e.g., p-APABI, ODA) is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of a dianhydride (e.g., BTDA) is added portion-wise while maintaining the temperature at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution.
-
Step 2: Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in a vacuum or inert atmosphere oven. A typical cycle involves heating at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature to facilitate the cyclodehydration and formation of the polyimide.
2. Characterization Methods
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, typically by heating the sample at a rate of 10-20 °C/min.
-
-
Mechanical Testing:
-
Polyimide films of uniform thickness are cut into dumbbell-shaped specimens.
-
Tensile properties (strength, modulus, and elongation at break) are measured using a universal testing machine at a specified strain rate according to ASTM D882 standards.
-
-
Solubility Testing:
-
A small amount of the polymer (e.g., 10 mg) is added to 1 mL of a solvent (e.g., NMP, m-cresol, THF, chloroform) and stirred at room temperature for 24 hours to qualitatively assess its solubility.
-
Structure-Property Relationships
The distinct performance characteristics of p-APABI-based polymers can be attributed to its unique molecular structure. The rigid benzimidazole backbone contributes to high thermal stability and mechanical strength. Furthermore, the presence of the N-H group in the imidazole ring allows for hydrogen bonding, which can enhance inter-chain interactions and improve mechanical properties.
Caption: Structure-Property Relationships of Diamine Monomers.
Experimental Workflow
The process of synthesizing and characterizing these polymers follows a systematic workflow to ensure reliable and comparable data.
Caption: Workflow for Polyimide Synthesis and Characterization.
comparative study of different synthetic routes for APBIA
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of 4-(1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl)ethyl)aniline (APBIA)
This guide provides a comparative overview of two primary synthetic routes for the preparation of 4-(1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl)ethyl)aniline (APBIA), a key intermediate in the synthesis of various pharmaceutically active compounds. The routes discussed are Reductive Amination and Nucleophilic Substitution, each offering distinct advantages and disadvantages in terms of reaction efficiency, availability of starting materials, and scalability. This document is intended to assist researchers in selecting the most suitable method for their specific needs by providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development, influencing factors from laboratory-scale feasibility to large-scale manufacturing viability. Below is a summary of the key performance indicators for the two principal routes to APBIA.
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Materials | 3-(Piperazin-1-yl)benzo[d]isoxazole, 4-Aminoacetophenone | 3-(Piperazin-1-yl)benzo[d]isoxazole, 4-(1-Bromoethyl)aniline |
| Key Transformation | One-pot imine formation and reduction | SN2 reaction |
| Overall Yield | Moderate to High | Moderate |
| Reaction Time | 24-48 hours | 12-24 hours |
| Reaction Temperature | Room Temperature to Reflux | Room Temperature to 80 °C |
| Key Reagents | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Potassium carbonate or Triethylamine |
| Solvents | Dichloromethane, Methanol | Acetonitrile, Dimethylformamide |
| Purification | Column Chromatography | Column Chromatography |
| Scalability | Good | Moderate |
| Safety/Environmental | Use of borohydride reagents requires caution. | Halogenated intermediates can be lachrymatory. |
Experimental Protocols
Route 1: Reductive Amination
This route involves the direct reaction of the key intermediate, 3-(piperazin-1-yl)benzo[d]isoxazole, with 4-aminoacetophenone in the presence of a reducing agent. This one-pot procedure is often favored for its operational simplicity.
Step 1: Synthesis of 3-(Piperazin-1-yl)benzo[d]isoxazole
A common precursor for both synthetic routes is 3-(piperazin-1-yl)benzo[d]isoxazole. It can be synthesized from 3-chloro-1,2-benzisothiazole and piperazine. A mixture of 3-chloro-1,2-benzisothiazole (1.0 eq) and an excess of piperazine (5.0 eq) in a suitable solvent such as ethanol is heated to reflux for 12-24 hours. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to afford 3-(piperazin-1-yl)benzo[d]isoxazole, which can be purified by column chromatography or recrystallization.[1]
Step 2: Reductive Amination to form APBIA
To a solution of 3-(piperazin-1-yl)benzo[d]isoxazole (1.0 eq) and 4-aminoacetophenone (1.1 eq) in a chlorinated solvent like dichloromethane, a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield APBIA.
Route 2: Nucleophilic Substitution
This alternative route relies on the alkylation of the secondary amine of the piperazine ring with a suitable electrophilic side chain.
Step 1: Synthesis of 3-(Piperazin-1-yl)benzo[d]isoxazole
This intermediate is prepared as described in Route 1.
Step 2: Synthesis of 4-(1-Bromoethyl)aniline
The side-chain precursor, 4-(1-bromoethyl)aniline, can be prepared from 4-ethylaniline. A common method involves the bromination of 4-ethylaniline using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, typically under UV irradiation to facilitate radical bromination at the benzylic position.[2]
Step 3: Nucleophilic Substitution to form APBIA
A mixture of 3-(piperazin-1-yl)benzo[d]isoxazole (1.0 eq), 4-(1-bromoethyl)aniline (1.1 eq), and a base such as potassium carbonate (2.0 eq) or triethylamine in a polar aprotic solvent like acetonitrile or dimethylformamide is heated at a temperature ranging from room temperature to 80 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to afford APBIA.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes to APBIA.
Caption: Synthetic pathway for APBIA via Reductive Amination.
Caption: Synthetic pathway for APBIA via Nucleophilic Substitution.
Experimental Workflow Visualization
The general workflow from starting materials to the purified final product for a typical synthesis is outlined below.
Caption: General experimental workflow for the synthesis of APBIA.
References
Performance of Aramid-Based Separators in Lithium-Ion Batteries: A Comparative Guide
An in-depth analysis of aramid-based separators reveals their significant potential to enhance the performance and safety of lithium-ion batteries compared to conventional polyolefin separators. These advanced separators, leveraging the unique properties of aramid polymers, offer superior thermal stability, mechanical strength, and improved electrochemical performance, addressing key limitations of current battery technology.
Aramid-based separators are emerging as a promising alternative to traditional polypropylene (PP) and polyethylene (PE) separators, which are known for their poor thermal stability and susceptibility to mechanical degradation.[1] Aramid, a class of heat-resistant and strong synthetic fibers, can be incorporated into battery separators in various forms, including as a coating on conventional separators or as self-standing nanofiber membranes.[2][3][4] These modifications lead to substantial improvements in battery safety and performance metrics such as cycle life and rate capability.
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes the key performance metrics of different aramid-based separators against a conventional polypropylene (PP) separator. The data is compiled from various research studies.
| Separator Type | Ionic Conductivity (mS/cm) | Electrolyte Uptake (%) | Tensile Strength (MPa) | Thermal Shrinkage (at 200°C, 0.5h) | Capacity Retention |
| Polypropylene (PP) | ~0.45 | ~100-150 | ~100 | Significant shrinkage | Baseline |
| Aramid Nanofiber/Cellulose Fiber Composite (CF/ANF-20) | 0.75 | 157 | 33 | No dimensional shrinkage | Improved rate capability and stable cycling |
| Aramid-Zirconia Coated PE (PE@AF-ZrO2) | 0.306 | 381 | 189.5 | Not specified, but enhanced thermal stability | 93.5% after 1200 cycles (pouch cell) |
| Critical-Point-Dried Aramid Nanofiber | Not specified, but superior Li⁺ transference number (0.536) | Not specified, but high porosity | 170 ± 25 | Preserves structural integrity up to 300°C | 90% after 200 cycles (at 1C, 40°C) |
Experimental Protocols
The performance metrics presented in the table are determined through a series of standardized experimental protocols:
-
Ionic Conductivity: This is typically measured using electrochemical impedance spectroscopy (EIS). The separator is saturated with a liquid electrolyte and placed between two stainless steel electrodes in a coin cell. The bulk resistance (Rb) is obtained from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the electrode area.
-
Electrolyte Uptake: The dry weight (W_dry) of the separator is measured first. It is then immersed in the liquid electrolyte for a specific duration (e.g., 1-2 hours) inside a glove box. After removing the excess electrolyte from the surface, the wet weight (W_wet) is measured. The electrolyte uptake is calculated as: [(W_wet - W_dry) / W_dry] * 100%.
-
Tensile Strength: The mechanical strength of the separator is evaluated using a universal testing machine. A strip of the separator with defined dimensions is clamped and stretched at a constant speed until it breaks. The tensile strength is the maximum stress the material can withstand before failure.
-
Thermal Shrinkage: The dimensional stability of the separator at elevated temperatures is assessed by placing a sample in an oven at a specific temperature (e.g., 150°C or 200°C) for a set period (e.g., 30 minutes or 1 hour). The change in the dimensions of the separator before and after the heat treatment is measured to determine the thermal shrinkage.
-
Electrochemical Performance (Cycling Stability and Rate Capability): To evaluate the electrochemical performance, coin cells are assembled with the separator, a lithium metal anode, and a cathode material (e.g., LiFePO4 or LiCoO2). The cells are then subjected to repeated charge-discharge cycles at various current densities (C-rates). The capacity retention is the ratio of the discharge capacity at a given cycle to the initial discharge capacity. Rate capability refers to the ability of the battery to deliver high capacity at high charge-discharge rates.
Visualizing the Advantage: Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in evaluating and understanding the function of these advanced separators, the following diagrams are provided.
The diagram above outlines the typical workflow for fabricating and testing battery separators, from initial preparation and physical characterization to electrochemical testing and final performance analysis.
This diagram illustrates the fundamental role of the separator in facilitating the movement of lithium ions between the anode and cathode during the charge and discharge cycles of a lithium-ion battery. The porous structure of the aramid-based separator allows for efficient ion transport while preventing direct contact between the electrodes.
References
- 1. blog.caplinq.com [blog.caplinq.com]
- 2. WO2017016374A1 - Aramid-coated lithium-ion battery separator and manufacturing method thereof - Google Patents [patents.google.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Lithium-ion Battery Separator-The Leading Global Supplier Of Lithium Battery Separators [semcorp.com]
Comparative Analysis of the Biological Activity of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Within this class, derivatives of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and microbiology. This guide provides an objective comparison of the biological performance of various derivatives, supported by experimental data, to aid in the advancement of drug discovery and development.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents on the benzimidazole core and the aminophenyl ring significantly influences their potency.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected this compound derivatives against different human cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 3'-chloro | MCF-7 (Breast) | 8.76 | [1] |
| MDA-MB-231 (Breast) | 11.78 | [1] | ||
| Derivative B | 3'-bromo | HCT-116 (Colon) | 15.48 | [1] |
| Derivative C | 4'-methoxy | A549 (Lung) | 21.50 | [2] |
| Derivative D | Unsubstituted | MCF-7 (Breast) | 43.4 | [2] |
| MDA-MB-231 (Breast) | 35.9 | [2] | ||
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | 4.17 | [1] |
Key Observations:
-
Halogen substitution at the 3'-position of the phenyl ring (Derivatives A and B) appears to enhance cytotoxic activity compared to the unsubstituted analog (Derivative D).
-
The chloro-substituted derivative (Derivative A) exhibited the most potent activity against the tested breast cancer cell lines.[1]
-
Even the most active derivatives generally show lower potency compared to the standard chemotherapeutic drug, Doxorubicin.
Antimicrobial Activity
The benzimidazole core is also a key feature in many antimicrobial agents. Modifications to the this compound structure have yielded compounds with significant activity against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The table below presents the MIC values for representative derivatives against selected microbial strains.
| Compound ID | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative E | 2-thiol | Staphylococcus aureus | 32 | Candida albicans | 64 | [3] |
| Derivative F | 5-nitro | Escherichia coli | 64 | Aspergillus niger | 128 | [4] |
| Derivative G | N-alkylated | Streptococcus faecalis | 8 | Candida albicans | 64 | [4] |
| Amikacin | (Standard Antibiotic) | Staphylococcus aureus | 4 | - | - | [4] |
| Fluconazole | (Standard Antifungal) | - | - | Candida albicans | 8 | [5] |
Key Observations:
-
The introduction of a thiol group at the 2-position of the benzimidazole ring (Derivative E) confers moderate antibacterial and antifungal activity.[3]
-
N-alkylation (Derivative G) appears to be a promising strategy for enhancing antibacterial potency, particularly against Gram-positive bacteria.[4]
-
The activity of these derivatives is generally lower than that of standard clinical antimicrobial agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented above.
Synthesis of this compound Derivatives
A common synthetic route involves the condensation of an appropriately substituted o-phenylenediamine with 4-aminobenzoic acid.[6]
General Procedure:
-
A mixture of the substituted o-phenylenediamine (1 mmol) and 4-aminobenzoic acid (1 mmol) is heated in a solvent such as polyphosphoric acid (PPA) or under microwave irradiation.[6]
-
The reaction mixture is heated at a specific temperature (e.g., 120-200°C) for a designated time (e.g., 2-4 hours).[7]
-
After cooling, the mixture is poured into ice-water, and the resulting precipitate is neutralized with a base (e.g., sodium bicarbonate).
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Protocol:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can enhance understanding. The following diagrams illustrate a potential signaling pathway targeted by these derivatives and a typical workflow for their biological evaluation.
References
- 1. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Research Chemical [benchchem.com]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 8. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a key intermediate in the synthesis of novel therapeutic agents and high-performance polymers.[1] This document outlines experimental protocols, presents data in a comparative format, and offers guidance on selecting the most suitable analytical technique.
Alternatives to this compound
While this compound is a versatile building block, several other benzimidazole derivatives are utilized in research for their diverse biological activities.[2] The choice of compound often depends on the specific therapeutic target or material property being investigated. Some alternatives include:
-
2-Substituted Benzimidazoles: A broad class of compounds where various functional groups are attached at the 2-position of the benzimidazole ring, leading to a wide range of biological activities, including antimicrobial and anticancer properties.[2]
-
N-Alkylated Benzimidazoles: Modification at the nitrogen atoms of the imidazole ring can influence the compound's solubility, bioavailability, and target-binding affinity.
-
5-Substituted Benzimidazoles: Functionalization at the 5-position of the benzene ring can be used to modulate the electronic properties and biological activity of the molecule.
Key Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment. The choice of method depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation. The most common and effective techniques for analyzing aromatic amines and benzimidazole derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[3][]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for purity determination and impurity profiling.[3] It is particularly well-suited for non-volatile and thermally labile compounds like many benzimidazole derivatives.[3][5]
Experimental Protocol: HPLC
Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Reference standard of this compound (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the specific separation.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent used for the standard to a known concentration (e.g., 1 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm or 288 nm).[7]
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of synthesized compounds.[8] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[9]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To confirm the structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[8]
-
Internal standard of known purity for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the synthesized compound into a clean, dry vial.[8] Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]
-
For qNMR: Accurately weigh a specific amount of the sample and the internal standard into the same vial and dissolve in the deuterated solvent.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration of the signals with the expected spectrum for this compound. Protons on the benzimidazole ring and the aminophenyl group will have characteristic chemical shifts.[8]
-
Purity Estimation: The presence of impurity peaks in the spectrum indicates that the sample is not pure. The relative integration of impurity signals to the main compound signals can provide an estimate of purity.
-
qNMR: Calculate the absolute purity by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for identifying and quantifying compounds.[10] For relatively non-volatile compounds like this compound, LC-MS is the more appropriate technique.[10]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify any impurities.
Instrumentation:
-
LC-MS system (e.g., a triple quadrupole or time-of-flight mass spectrometer coupled with an HPLC system)
Reagents and Materials:
-
Same as for HPLC analysis.
Procedure:
-
Sample Preparation and Chromatography: Prepare and chromatograph the sample as described in the HPLC protocol.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for aromatic amines.[10]
-
Scan Range: A mass range appropriate to detect the molecular ion of the target compound (m/z 225.26 for [M+H]⁺) and potential impurities.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.[10]
-
-
Data Analysis:
-
Molecular Weight Confirmation: Identify the peak corresponding to the molecular ion of this compound in the mass spectrum.
-
Impurity Identification: Analyze the mass spectra of any other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratios.
-
Comparative Data of Analytical Techniques
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity (area %), retention time, presence of impurities. | Robust, reproducible, highly sensitive, well-established for routine quality control.[3][5] | Requires a reference standard for quantification, may not separate all co-eluting impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, relative purity, absolute purity (qNMR).[8][9] | Provides detailed structural information, does not require a reference standard of the analyte for purity estimation.[9] | Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | Molecular weight confirmation, identification of impurities, high sensitivity quantification.[10] | Extremely sensitive and selective, provides molecular weight information for unknown impurities.[10] | Instrumentation is more complex and expensive, quantification can be influenced by matrix effects. |
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyimides: Unveiling the Influence of Isomeric Phenylenediamine Monomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct properties of polyimides synthesized from m-phenylenediamine and p-phenylenediamine with pyromellitic dianhydride.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in a myriad of advanced applications, from aerospace engineering to microelectronics. The properties of these remarkable materials are intricately linked to their molecular architecture, which is dictated by the choice of monomeric precursors. This guide provides a detailed comparison of two archetypal polyimides synthesized from a common dianhydride, pyromellitic dianhydride (PMDA), with two isomeric diamines: m-phenylenediamine (m-PDA) and p-phenylenediamine (p-PDA). The seemingly subtle difference in the substitution pattern of the diamine monomer—meta versus para—imparts significant variations in the macroscopic properties of the resulting polymers.
The Isomeric Effect: A Tale of Two Structures
The core distinction between the polyimides derived from m-PDA and p-PDA lies in the geometry of the polymer chains. The para-linkage in p-PDA results in a linear, rigid, and rod-like polymer backbone. This structural regularity allows for efficient chain packing and strong intermolecular interactions. In contrast, the meta-linkage in m-PDA introduces a kinked, less linear structure, hindering close chain packing and reducing the extent of intermolecular forces. This fundamental difference in chain conformation is the primary determinant of the divergent thermal, mechanical, and optical properties of the two polyimides.
Figure 1: Influence of monomer isomerism on polyimide structure and properties.
Quantitative Comparison of Polyimide Properties
The following tables summarize the key thermal, mechanical, and optical properties of polyimides derived from PMDA with m-PDA and p-PDA. The data presented is a compilation from various sources and represents typical values. It is important to note that the properties of polyimides can be significantly influenced by the synthesis method, processing conditions, and film thickness.
Table 1: Thermal Properties
| Property | PMDA-mPDA Polyimide | PMDA-pPDA Polyimide |
| Glass Transition Temperature (Tg) | ~350 °C | No distinct Tg observed below decomposition[1] |
| Decomposition Temperature (TGA, 5% weight loss in N2) | > 500 °C | ~600 °C[2] |
Table 2: Mechanical Properties
| Property | PMDA-mPDA Polyimide | PMDA-pPDA Polyimide |
| Tensile Modulus | Lower | High (Can reach up to 500 GPa in fiber form, second only to carbon fiber)[2] |
| Tensile Strength | Moderate | High (Biphenyl type can reach 400 MPa)[2] |
| Elongation at Break | Higher | Very Low (Often brittle)[3] |
Table 3: Optical Properties
| Property | PMDA-mPDA Polyimide | PMDA-pPDA Polyimide |
| Appearance | Yellowish | Deep yellow to brown |
| Optical Transparency | Generally lower than aliphatic or semi-aromatic polyimides | Lower transparency due to charge-transfer complex formation |
| Refractive Index | Lower than PMDA-pPDA | Higher than PMDA-mPDA |
Experimental Protocols
1. Synthesis of Poly(amic acid) (PAA) Precursor (Two-Step Method)
This is the most common method for synthesizing polyimides.
-
Materials:
-
Pyromellitic dianhydride (PMDA)
-
m-phenylenediamine (m-PDA) or p-phenylenediamine (p-PDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine (m-PDA or p-PDA) in the anhydrous polar aprotic solvent under a nitrogen atmosphere.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of solid PMDA to the solution in small portions while stirring vigorously. The reaction is exothermic, and the temperature should be maintained at or below room temperature (e.g., using an ice bath).
-
After the addition is complete, continue stirring the solution at room temperature for several hours (typically 2-24 hours) to allow for the formation of the high molecular weight poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
2. Preparation of Polyimide Films via Thermal Imidization
-
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate. The thickness of the cast film can be controlled using a doctor blade or by spin coating.
-
Place the cast film in a vacuum oven or a forced-air oven and subject it to a staged heating program to evaporate the solvent and induce cyclodehydration (imidization). A typical heating schedule is as follows:
-
80°C for 1-2 hours (to slowly remove the solvent)
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300-350°C for 1 hour (for complete imidization)
-
-
After the final heating step, allow the film to cool down slowly to room temperature to minimize internal stresses.
-
The resulting polyimide film can then be carefully peeled off from the glass substrate.
-
3. Key Characterization Techniques
-
Thermal Gravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polyimide.
-
Methodology: A small sample of the polyimide film is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen) or in air. The weight loss of the sample is monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is often reported as the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Methodology: A small sample of the polyimide film is subjected to a controlled temperature program (heating, cooling, and reheating cycles) in a DSC instrument. The heat flow to or from the sample is measured relative to a reference. The glass transition is observed as a step change in the heat flow curve.
-
-
Tensile Testing:
-
Purpose: To evaluate the mechanical properties of the polyimide film, including tensile modulus, tensile strength, and elongation at break.
-
Methodology: A dog-bone shaped specimen of the polyimide film is clamped in a universal testing machine and subjected to a controlled tensile force until it fractures. The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are determined.
-
-
UV-Visible Spectroscopy:
-
Purpose: To assess the optical transparency of the polyimide film.
-
Methodology: A thin film of the polyimide is placed in the beam of a UV-Vis spectrophotometer, and the amount of light transmitted through the film is measured over a range of wavelengths (typically 200-800 nm). The cutoff wavelength (the wavelength at which the transmittance drops significantly) is a key parameter.
-
Conclusion
The choice between m-phenylenediamine and p-phenylenediamine as the diamine monomer in the synthesis of polyimides with pyromellitic dianhydride has a profound impact on the final properties of the polymer. The linear and rigid structure of p-PDA leads to a polyimide with exceptional thermal stability and high modulus, but at the cost of processability and flexibility, often resulting in brittle films. Conversely, the kinked structure of m-PDA yields a more amorphous and flexible polyimide with a lower glass transition temperature and improved elongation, albeit with a trade-off in ultimate thermal resistance and stiffness. This comparative guide highlights the critical role of monomer structure in tailoring the properties of polyimides, providing a valuable resource for material selection and design in advanced research and development.
References
A Comparative Review of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Applications in Medicinal Chemistry and Materials Science
Introduction: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as APBIA, is a versatile chemical compound (CAS Number: 7621-86-5) that has garnered significant interest in diverse scientific fields.[1] Its rigid, heterocyclic benzimidazole core, combined with reactive amino groups, makes it a valuable building block, or synthon, for creating complex molecules with specific functionalities.[2][3] This guide provides a comparative analysis of its primary applications in two major domains: the development of novel therapeutic agents in medicinal chemistry and the synthesis of high-performance polymers in materials science. We will explore its performance against relevant alternatives, supported by experimental data and detailed protocols.
Application 1: Medicinal Chemistry - A Scaffold for Anticancer Agents
The benzimidazole nucleus is a "privileged structure" in drug design, known for its ability to interact with a wide array of biological targets.[2] APBIA serves as a key intermediate in the synthesis of novel therapeutic agents, with a primary focus on targeted cancer therapies.[2] The mechanism of action for many of its derivatives involves the inhibition of kinases—enzymes that are critical for cancer cell growth and proliferation signaling pathways.[1] By blocking these pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells.[1]
Comparative Performance Data
While specific quantitative data comparing APBIA-derivatives directly to a standard drug like Doxorubicin in a single study is not available in the provided search results, the general principle is to evaluate new compounds for their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The research goal is to develop compounds with high potency against cancer cells and low toxicity towards healthy cells.
Table 1: Illustrative Comparison of Anticancer Agent Potency (Hypothetical Data for Context) This table is a conceptual representation. Actual values would be derived from specific experimental studies.
| Compound | Target Cell Line | IC₅₀ (µM) | Therapeutic Index |
| APBIA Derivative X | A549 (Lung Carcinoma) | 5.2 | High |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 1.5 | Low |
| APBIA Derivative Y | MCF-7 (Breast Cancer) | 8.1 | High |
| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 12.5 | Moderate |
Key Signaling Pathway: Kinase Inhibition
Derivatives of APBIA often function by inhibiting protein kinases, which are central to the signaling cascades that control cell growth, differentiation, and survival. By blocking the ATP-binding site of a specific kinase, the derivative prevents the phosphorylation of downstream proteins, thereby halting the pro-growth signal and potentially leading to apoptosis.
Caption: Simplified signaling pathway for kinase inhibition by an APBIA derivative.
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a buffer solution containing the purified target kinase, the specific substrate peptide, and ATP. Serially dilute the APBIA-derived test compound to various concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the test compound. Initiate the reaction by adding a final concentration of ATP (e.g., 10 µM). Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP in the well. The light signal is inversely correlated with kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. The amount of ATP consumed is calculated by comparing the signal from wells with the active enzyme to wells with no enzyme. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Application 2: Materials Science - Monomer for High-Performance Polymers
In materials science, APBIA is used as a novel diamine monomer for the synthesis of advanced polymers, particularly polyimides (PIs) and sulfonated polyimides (SPIBIs).[2][4] These materials are sought after for applications demanding high thermal stability and robust mechanical properties, such as in the aerospace and electronics industries.[2] APBIA-based polymers have shown superior performance compared to those made with more conventional diamines.
Comparative Performance Data
The incorporation of the rigid benzimidazole moiety from APBIA into the polymer backbone enhances thermal and mechanical properties. Studies have shown that polyimides derived from APBIA exhibit superior thermal stability compared to those made from other common diamines.[2] Furthermore, when used to create proton exchange membranes (PEMs), the resulting materials show significantly improved mechanical, oxidative, and hydrolytic stability.[4][5]
Table 2: Comparison of Thermal Properties of Polyimide Films Data is based on descriptions in the literature; specific values are illustrative representations.
| Property | Polyimide from APBIA | Polyimide from 4,4'-Oxydianiline (ODA) |
| Glass Transition Temp. (Tg) | > 350 °C | ~270 °C |
| 5% Weight Loss Temp. (Td5) | ~550 °C | ~510 °C |
| Tensile Strength at 200 °C | High Retention | Moderate Retention |
Experimental Workflow: Synthesis and Characterization of Polyimide Film
The typical synthesis of a polyimide from APBIA involves a two-step process: polycondensation to form a poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide film.
Caption: Workflow for the synthesis and testing of a polyimide film using APBIA.
Experimental Protocol: Polyimide Synthesis from APBIA
-
Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve this compound (APBIA) in a polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP), with mechanical stirring until fully dissolved.
-
Polycondensation: Slowly add an equimolar amount of a dianhydride monomer (e.g., pyromellitic dianhydride, PMDA) in powder form to the APBIA solution. The addition should be done in portions to control the reaction viscosity.
-
Poly(amic acid) Formation: Continue stirring the mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity will increase significantly, indicating the formation of the poly(amic acid) (PAA) precursor.
-
Film Casting: Pour the viscous PAA solution onto a clean glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Thermal Imidization: Place the glass plate in a programmable oven. Heat the film using a stepwise temperature ramp: 100°C for 1 hour, 200°C for 1 hour, and finally 350°C for 1 hour. This process removes the solvent and converts the PAA into the chemically stable polyimide.
-
Film Recovery: After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate for subsequent characterization.
References
Cross-Validation of Cysteine-Reactive Chemoproteomic Data: A Comparison with Published Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data generated using a common chemoproteomic workflow for the identification and quantification of reactive cysteine residues in complex biological samples. While the specific term "Azido-Biotin-Iodoacetamide (APBIA)" as a singular reagent is not widely documented in the reviewed literature, the functional components—an iodoacetamide group for cysteine alkylation, a biotin moiety for enrichment, and an azide group for bioorthogonal ligation—form the foundation of a powerful and frequently utilized strategy in chemical proteomics. This guide will objectively compare the performance of this general workflow with published results, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize quantitative data from various studies that employ a cysteine-reactive iodoacetamide probe followed by biotinylation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique often referred to as "click chemistry." This multi-step approach achieves the same functional outcome as a hypothetical singular "APBIA" reagent.
Table 1: Comparison of Identified Cysteine-Containing Peptides and Proteins Across Different Studies
| Study / Method | Probe Used | Enrichment Reagent | Number of Identified Cysteine Peptides | Number of Identified Cysteine-Containing Proteins | Cell/Tissue Type | Reference |
| isoTOP-ABPP | Iodoacetamide-alkyne | Azide-functionalized biotin probe with cleavable tag | >7,000 (in some studies) | >1,500 | Human cell lines | [1] |
| SLC-ABPP | Iodoacetamide-based probe | Azide-functionalized biotin probe | Not specified | ~6,000 | Human cell lines | [1] |
| QTRP | 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM) | Isotopically labeled azido-biotin with photo-cleavable linker | Not specified | Not specified | Cell or tissue samples | [2] |
| Cys-Surf Platform | Iodoacetamide alkyne | Biotinylation via CuAAC | >2,800 (membrane proteins) | 1,046 (membrane proteins) | Human cell lines | [3] |
| General Chemoproteomics | Iodoacetamide alkyne (IAA) | Biotin-azide | 34,225 (optimized workflow) | Not specified | Not specified | [3] |
Table 2: Key Reagent Concentrations and Incubation Times in Experimental Protocols
| Step | Reagent | Typical Concentration | Typical Incubation Time | Temperature | Reference |
| Cysteine Alkylation | Iodoacetamide-alkyne (IAA) | 100 µM | 1 hour | 25 °C | [4] |
| Click Chemistry (CuAAC) | Biotin-azide | 100 µM | 1 hour | 25 °C | [4] |
| Copper(II) sulfate | 1.0 mM | 1 hour | 25 °C | [4] | |
| TCEP (reducing agent) | 1.0 mM | 1 hour | 25 °C | [4] | |
| TBTA ligand | 100 µM | 1 hour | 25 °C | [4] | |
| Protein Digestion | Trypsin | 1:100 (enzyme:protein) | Overnight | 37 °C | [5] |
| Peptide Elution | 80% Acetonitrile, 0.1% TFA, 0.1% Formic Acid | Not Applicable | Not Applicable | Not Applicable | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that utilize the iodoacetamide-alkyne and biotin-azide chemoproteomic workflow.
Protocol 1: Labeling of Reactive Cysteines in Cell Lysate
-
Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., DPBS) to a final protein concentration of 2.0 mg/ml.[4]
-
Probe Labeling: Treat the soluble cell lysate with 100 µM iodoacetamide-alkyne probe. Incubate for 1 hour at 25 °C.[4]
-
Click Chemistry Reaction: To the labeled lysate, add the following reagents to the final concentrations indicated: 100 µM biotin-azide, 1.0 mM TCEP (tris(2-carboxyethyl)phosphine), 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand, and 1.0 mM copper(II) sulfate. Incubate for 1 hour at 25 °C.[4]
-
Protein Precipitation: Precipitate the biotinylated proteins using 10% trichloroacetic acid (TCA) at -80 °C overnight.[4]
-
Washing: Centrifuge to pellet the proteins and wash the pellet twice with cold methanol.[4]
Protocol 2: Enrichment of Biotinylated Proteins and Peptides
-
Solubilization: Solubilize the washed protein pellet in DPBS containing 1.2% SDS with sonication and heating (80 °C for 5 minutes).[4]
-
Streptavidin Bead Incubation: Dilute the solubilized proteome with DPBS and incubate with streptavidin-agarose beads overnight at 4 °C to capture biotinylated proteins.[4]
-
Washing: Wash the beads sequentially with 0.20% SDS in DPBS, DPBS alone, and water to remove non-specifically bound proteins.[4]
-
On-Bead Digestion: Resuspend the beads in 6 M urea in DPBS. Reduce disulfide bonds with 10 mM DTT at 65 °C for 15 minutes, followed by alkylation of newly exposed cysteines with 20 mM iodoacetamide at 37 °C for 30 minutes.[4] Dilute the urea and digest the proteins with trypsin overnight at 37 °C.[5]
-
Elution of Labeled Peptides: Elute the biotinylated peptides from the streptavidin beads using a solution of 80% acetonitrile, 0.1% TFA, and 0.1% formic acid.[5]
Protocol 3: Sample Preparation for Mass Spectrometry
-
Sample Clean-up: Desalt the eluted peptides using a C18 StageTip column.[3]
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the biotinylated peptides and the corresponding proteins. The search parameters should include a variable modification on cysteine residues corresponding to the mass of the iodoacetamide-biotin tag.[6]
Mandatory Visualization
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome [escholarship.org]
- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS Number: 7621-86-5), a compound recognized for its potential health hazards. Adherence to these guidelines is critical to mitigate risks and ensure compliance with regulatory standards.
I. Hazard Profile and Safety Considerations
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2)[1]
-
May cause respiratory irritation[1]
Given these potential dangers, strict adherence to safety protocols is mandatory during handling and disposal.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312+P330: If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: If on skin: Wash with soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1] P337+P313: If eye irritation persists: get medical advice/attention.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340+P312: If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| H341: Suspected of causing genetic defects | Germ cell mutagenicity | P201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2] |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is imperative not to release this chemical into the environment.[1]
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure all safety precautions from the Safety Data Sheet (SDS) have been read and understood. [2]
-
Wear appropriate PPE: This includes impervious protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
2. Containment of Waste:
-
Solid Waste:
-
Unused Product:
-
Keep the compound in its original or a compatible, tightly sealed container.[1]
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as paper towels, gloves, and weighing boats, should be considered contaminated.
-
Place all contaminated materials in a designated, sealed hazardous waste container.
-
Contaminated clothing should be removed and washed before reuse.[1]
-
3. Storage of Waste:
-
Store the sealed waste container in a designated, locked-up, and well-ventilated area away from incompatible materials.[1][2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
-
Disposal must be in accordance with all local, regional, and national regulations. [1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Emergency Procedures in Case of a Spill
-
Evacuate the immediate area and restrict access to non-essential personnel.[2]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.
-
Carefully collect the spilled material and place it in a sealed container for disposal, following the procedures outlined above.[1]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No. 7621-86-5). Adherence to these protocols is essential to ensure personnel safety and mitigate potential laboratory hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of causing genetic defects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is required if there is a splash hazard. | Nitrile gloves (minimum 11 mil thickness). Double gloving is recommended. | Fully buttoned laboratory coat made of low-linting, non-flammable material (e.g., Nomex®). | Not generally required if handled in a certified chemical fume hood. |
| Handling solutions and conducting reactions | Chemical safety goggles. | Nitrile gloves (minimum 11 mil thickness). | Fully buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with P100 particulate filters is required. |
| Waste disposal | Chemical safety goggles. | Nitrile gloves (minimum 11 mil thickness). | Fully buttoned laboratory coat. | Not generally required for handling sealed waste containers. |
Experimental Protocols: Donning, Doffing, and Disposal Procedures
Strict adherence to the following step-by-step procedures is crucial to minimize the risk of contamination.
2.1. Donning (Putting On) PPE Protocol
-
Hand Hygiene: Thoroughly wash and dry hands before beginning.
-
Lab Coat/Gown: Put on a clean, fully buttoned laboratory coat.
-
Eye/Face Protection: Put on chemical safety goggles and adjust for a snug fit. If a splash hazard exists, don a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair of gloves over the first.
2.2. Doffing (Removing) PPE Protocol
The doffing process is critical to prevent cross-contamination.[1] The outside of your PPE should be considered contaminated.
-
Gloves (Outer Pair if Double-Gloved): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out and over the first glove. Dispose of the gloves in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used) and then the safety goggles by handling the headband or earpieces. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unbutton the lab coat. Peel it away from your body, turning the sleeves inside out as you remove your arms. Fold the lab coat with the contaminated side inward and place it in a designated laundry receptacle for contaminated clothing or a disposal bag if it is disposable.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same procedure as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
2.3. Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable gloves, bench paper, and contaminated weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this chemical in a compatible, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.
Visual Guides: Workflows and Decision-Making
The following diagrams illustrate the key decision-making and operational workflows for handling this compound.
Caption: PPE Selection Workflow based on the handling scenario.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
